2-(4-Fluorophenoxy)nicotinic acid
Beschreibung
BenchChem offers high-quality 2-(4-Fluorophenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZUYDOXBXHDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345514 | |
| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54629-13-9 | |
| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-(4-Fluorophenoxy)nicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(4-Fluorophenoxy)nicotinic acid (CAS No. 54629-13-9). While this compound is a derivative of the well-known drug nicotinic acid (Vitamin B3), its specific properties are not extensively documented in publicly available literature. This guide, therefore, synthesizes information from analogous structures and established chemical principles to provide a detailed technical overview for researchers, scientists, and professionals in drug development. We will explore a probable synthetic route, predict spectroscopic characteristics, and discuss the potential pharmacological implications of its unique molecular architecture.
Introduction and Rationale
Nicotinic acid, a pyridine-3-carboxylic acid, is a fundamental molecule in human metabolism and has been utilized for decades in pharmacology for its lipid-modifying effects.[1][2] The introduction of a 4-fluorophenoxy group at the 2-position of the pyridine ring creates 2-(4-Fluorophenoxy)nicotinic acid, a molecule with potentially altered biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom, a bioisostere of a hydrogen atom, can significantly impact a molecule's properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. Understanding the molecular structure of this derivative is paramount to predicting its behavior and potential applications. This guide aims to provide a foundational understanding of this compound, stimulating further research into its properties and potential therapeutic uses.
Physicochemical and Structural Properties
2-(4-Fluorophenoxy)nicotinic acid is a solid at room temperature with a reported melting point of 187 °C.[3] Its molecular formula is C₁₂H₈FNO₃, and it has a molecular weight of approximately 233.19 g/mol .
| Property | Value/Information | Source |
| IUPAC Name | 2-(4-fluorophenoxy)pyridine-3-carboxylic acid | - |
| CAS Number | 54629-13-9 | [3] |
| Molecular Formula | C₁₂H₈FNO₃ | [3] |
| Molecular Weight | 233.19 g/mol | Calculated |
| Melting Point | 187 °C | [3] |
| Appearance | Expected to be a solid | [3] |
| InChI Key | SDZUYDOXBXHDCE-UHFFFAOYSA-N | [3] |
Molecular Structure Visualization
The core structure consists of a nicotinic acid moiety linked to a 4-fluorophenol group via an ether bond at the C2 position of the pyridine ring.
Caption: 2D structure of 2-(4-Fluorophenoxy)nicotinic acid.
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis would involve the reaction of 2-chloronicotinic acid with 4-fluorophenol in the presence of a copper catalyst and a base.
Caption: Proposed synthetic workflow for 2-(4-Fluorophenoxy)nicotinic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on similar syntheses and should be optimized for safety and yield.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), 4-fluorophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl) to a pH of 3-4.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of 2-(4-Fluorophenoxy)nicotinic acid and comparison with nicotinic acid and related fluorinated aromatic compounds.
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and the fluorophenyl rings.
-
Pyridine Ring Protons:
-
H6: A doublet of doublets or a multiplet, expected to be the most downfield of the pyridine protons.
-
H4 & H5: Two distinct multiplets in the aromatic region.
-
-
Fluorophenyl Ring Protons:
-
Two sets of multiplets, appearing as an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
-
-
Carboxylic Acid Proton:
-
A broad singlet, which is exchangeable with D₂O, typically appearing far downfield (>10 ppm).
-
The carbon NMR spectrum will show 12 distinct signals.
-
Carbonyl Carbon: The signal for the carboxylic acid carbon will be the most downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The remaining 11 signals will be in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the region of 1100-1200 cm⁻¹.
-
Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.[1]
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 233. Fragmentation would likely involve the loss of COOH (m/z 188) and subsequent cleavage of the ether bond.
Crystal Structure and Solid-State Properties (Theoretical)
A definitive crystal structure for 2-(4-Fluorophenoxy)nicotinic acid has not been reported. However, based on the structures of nicotinic acid and its derivatives, several features can be anticipated.
The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen, the ether oxygen, and the carboxylic carbonyl oxygen). This suggests a high likelihood of extensive intermolecular hydrogen bonding in the solid state, likely forming dimers or polymeric chains.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in nicotinic acid derivatives. It is plausible that 2-(4-Fluorophenoxy)nicotinic acid could also exhibit polymorphism, with different polymorphs having distinct physical properties such as solubility and melting point.
Pharmacological Profile (Prospective Analysis)
The pharmacological activity of 2-(4-Fluorophenoxy)nicotinic acid has not been explicitly detailed in the literature. However, its structural similarity to nicotinic acid allows for a prospective analysis of its potential biological effects.
Mechanism of Action of Nicotinic Acid
Nicotinic acid is known to exert its lipid-lowering effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2] This leads to a reduction in lipolysis in adipose tissue, thereby decreasing the flux of free fatty acids to the liver and subsequently reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
Potential Influence of the 4-Fluorophenoxy Moiety
The introduction of the 4-fluorophenoxy group could modulate the pharmacological profile of the parent nicotinic acid molecule in several ways:
-
Receptor Binding: The bulky phenoxy group at the 2-position might alter the binding affinity and selectivity for GPR109A or other potential targets.
-
Lipophilicity: The fluorophenoxy group will increase the lipophilicity of the molecule compared to nicotinic acid. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different pharmacokinetic profile.
-
Metabolic Stability: The ether linkage and the fluorinated phenyl ring may be subject to different metabolic pathways compared to nicotinic acid, potentially altering the drug's half-life.
-
Novel Activities: The modified structure could possess novel biological activities unrelated to the lipid-modifying effects of nicotinic acid.
Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities of 2-(4-Fluorophenoxy)nicotinic acid.
Conclusion and Future Directions
2-(4-Fluorophenoxy)nicotinic acid represents an intriguing derivative of a well-established pharmacological agent. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological relevance. While experimental data remains scarce, the proposed synthetic route is robust, and the predicted spectroscopic and structural features provide a solid foundation for future empirical studies. Key areas for future investigation include the validation of the proposed synthesis, a full spectroscopic and crystallographic characterization, and a thorough evaluation of its pharmacological profile, particularly its interaction with the nicotinic acid receptor and its overall ADME properties. Such research will be crucial in determining whether this molecule holds promise as a novel therapeutic agent.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
- Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
- Google Patents.
-
PubChemLite. 2-(4-fluorophenoxy)nicotinic acid (C12H8FNO3). [Link]
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 11-15.
Sources
An In-Depth Technical Guide on the Mechanism of Action of 2-(4-Fluorophenoxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating the Molecular Choreography of a Nicotinic Acid Analogue
The therapeutic landscape of dyslipidemia and associated cardiovascular diseases has been shaped by a continuous quest for molecular agents that can favorably modulate lipid profiles. Among these, nicotinic acid (niacin) has long held a significant, albeit complex, position. This guide delves into the mechanistic intricacies of a specific analogue, 2-(4-Fluorophenoxy)nicotinic acid, providing a technical framework for understanding its mode of action. As a Senior Application Scientist, the following sections are structured to offer not just a descriptive overview, but a causal narrative rooted in established biochemical principles and validated experimental approaches. Our exploration will be grounded in the central role of the G protein-coupled receptor 109A (GPR109A), the primary target of nicotinic acid and its derivatives.
I. The Central Hub: GPR109A Activation
The pharmacological effects of 2-(4-Fluorophenoxy)nicotinic acid, much like nicotinic acid itself, are predominantly initiated by its interaction with the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This receptor is primarily expressed on the surface of adipocytes and immune cells such as macrophages and neutrophils.[3]
Signaling Cascade: A Step-by-Step Breakdown
The binding of 2-(4-Fluorophenoxy)nicotinic acid to GPR109A triggers a canonical Gi-coupled signaling pathway:
-
Ligand Binding and Conformational Change: The nicotinic acid analogue binds to the extracellular domain of GPR109A, inducing a conformational change in the receptor.
-
Gi Protein Activation: This conformational shift facilitates the coupling and activation of an intracellular heterotrimeric Gi protein. The GDP bound to the Gαi subunit is exchanged for GTP.
-
Dissociation of G Protein Subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
Caption: GPR109A Signaling Cascade upon Ligand Binding.
II. Primary Pharmacological Effect: Modulation of Lipid Metabolism
The activation of GPR109A in adipocytes is the cornerstone of the lipid-modifying effects of 2-(4-Fluorophenoxy)nicotinic acid.[1]
Inhibition of Lipolysis in Adipose Tissue
The reduction in intracellular cAMP levels in adipocytes has a critical downstream consequence: the inhibition of hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting HSL activity, 2-(4-Fluorophenoxy)nicotinic acid effectively suppresses the release of FFAs from adipose tissue into the bloodstream.[4]
Hepatic Effects: A Consequence of Reduced FFA Flux
The liver is the primary site for the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL). The flux of FFAs from adipose tissue is a major determinant of hepatic VLDL production.
-
Decreased VLDL and LDL Synthesis: By reducing the delivery of FFAs to the liver, 2-(4-Fluorophenoxy)nicotinic acid curtails the substrate available for triglyceride synthesis. This, in turn, leads to a decrease in the production and secretion of VLDL particles.[4][5] Since low-density lipoprotein (LDL) is a metabolic product of VLDL, a reduction in VLDL synthesis consequently lowers plasma LDL cholesterol levels.[1][5]
-
Direct Inhibition of Hepatic Triglyceride Synthesis: Emerging evidence suggests that nicotinic acid and its analogues may also exert direct effects on the liver. One such mechanism is the non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1]
Impact on High-Density Lipoprotein (HDL)
The mechanism by which nicotinic acid analogues increase high-density lipoprotein (HDL) cholesterol is multifaceted and less completely understood than its effects on VLDL and LDL. The leading hypothesis involves a reduction in the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the primary protein component of HDL.[5] By slowing the breakdown of ApoA-I, the residence time of HDL particles in circulation is extended, leading to an increase in plasma HDL levels.[5]
III. Anti-Inflammatory and Immunomodulatory Functions
Beyond its role in lipid metabolism, GPR109A activation has been shown to exert significant anti-inflammatory effects, particularly in immune cells.[6][7][8] This is a rapidly evolving area of research with profound implications for conditions with an inflammatory component, such as atherosclerosis.
Activation of GPR109A in macrophages and other immune cells can lead to the suppression of pro-inflammatory signaling pathways.[6] This can result in a reduction in the production of inflammatory cytokines.[9] These anti-inflammatory properties are thought to contribute to the overall cardiovascular benefits of GPR109A agonists.
IV. Experimental Validation: Protocols and Methodologies
To rigorously investigate the mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid, a multi-tiered experimental approach is required.
Experimental Workflow: From Receptor Binding to In Vivo Efficacy
Caption: A tiered experimental approach to validate the mechanism of action.
Detailed Experimental Protocols
1. GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity of 2-(4-Fluorophenoxy)nicotinic acid to GPR109A.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of unlabeled 2-(4-Fluorophenoxy)nicotinic acid.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).
-
2. Intracellular cAMP Assay
-
Objective: To measure the effect of 2-(4-Fluorophenoxy)nicotinic acid on intracellular cAMP levels.
-
Methodology:
-
Culture GPR109A-expressing cells in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
3. Adipocyte Lipolysis Assay
-
Objective: To assess the inhibitory effect of 2-(4-Fluorophenoxy)nicotinic acid on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Methodology:
-
Isolate primary adipocytes from adipose tissue or differentiate 3T3-L1 preadipocytes.
-
Incubate the adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid.
-
Collect the incubation medium and measure the concentration of released free fatty acids (using a colorimetric or fluorometric assay kit) and glycerol (using an enzymatic assay).
-
Determine the dose-dependent inhibition of lipolysis.
-
V. Quantitative Data Summary
| Parameter | Expected Outcome for an Effective GPR109A Agonist |
| GPR109A Binding Affinity (Ki) | Low nanomolar to low micromolar range |
| cAMP Inhibition (EC₅₀) | Potent inhibition of forskolin-stimulated cAMP |
| Adipocyte Lipolysis (IC₅₀) | Dose-dependent inhibition of isoproterenol-stimulated FFA release |
| Plasma Triglycerides (in vivo) | Significant reduction compared to vehicle control |
| Plasma LDL Cholesterol (in vivo) | Reduction compared to vehicle control |
| Plasma HDL Cholesterol (in vivo) | Elevation compared to vehicle control |
VI. Concluding Remarks and Future Directions
The mechanism of action of 2-(4-Fluorophenoxy)nicotinic acid is firmly anchored in its role as a GPR109A agonist. This initiates a cascade of events, primarily the suppression of adipocyte lipolysis, which culminates in a favorable modulation of the plasma lipid profile. While this core mechanism is well-established for the nicotinic acid class of compounds, further research into 2-(4-Fluorophenoxy)nicotinic acid should focus on delineating its specific pharmacokinetic and pharmacodynamic properties, including its potential for off-target effects and a detailed characterization of its impact on inflammatory pathways. A thorough understanding of these aspects is paramount for its potential development as a therapeutic agent.
References
- Pike, A. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].
-
Medicosis Perfectionalis. (2020, February 24). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology [Video]. YouTube. [Link].
- Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(4-6), 331-342.
- Kamal-Bahl, S., & Christenson, R. H. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4B-9B.
-
Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link].
-
U.S. National Library of Medicine. (n.d.). Effects of Niacin Therapy on Lipoprotein Composition and Function. ClinicalTrials.gov. Retrieved from [Link].
- Gambhir, D., Anilkumar, A. A., & Bivalkar-Mehla, S. (2016). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 57(10), 4031-4039.
-
Cleveland Clinic. (2024, February 19). Cleveland Clinic-Led Study Discovers Link between High Levels of Niacin – a Common B Vitamin – and Heart Disease. Cleveland Clinic Newsroom. [Link].
- Ganesan, J., & Li, C. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA Network Open, 2(4), e192878.
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- HPS2-THRIVE Collaborative Group. (2013). HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment. European Heart Journal, 34(17), 1279-1291.
-
Niacin. In Wikipedia. Retrieved January 24, 2026, from [Link].
- Chen, Y., Zhao, Y., & Chen, H. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 999143.
- Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R. N., Lan, L., Singh, N., Martin, P. M., Hawthorn, L., Prasad, P. D., Ganapathy, V., & Thangaraju, M. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178.
- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Novel Agonists for the GPR109A Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a critical regulator of metabolic and inflammatory pathways. Activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the microbial metabolite butyrate, GPR109A has garnered significant therapeutic interest.[1] Its activation by the pharmacological agent niacin (nicotinic acid) has been a cornerstone of dyslipidemia treatment for decades, effectively reducing atherogenic lipoproteins.[2] However, the clinical utility of potent agonists like niacin is often hampered by a significant flushing side effect. This guide provides a comprehensive technical framework for the discovery and characterization of novel GPR109A agonists, such as the representative compound 2-(4-Fluorophenoxy)nicotinic acid. We will delve into the receptor's dual signaling pathways, present a strategic workflow for compound evaluation, and provide detailed, field-proven protocols for key functional assays. The central challenge—and opportunity—lies in identifying "biased agonists" that selectively engage the therapeutic Gαi pathway while avoiding the β-arrestin pathway linked to flushing, a concept that forms the core of modern GPR109A drug discovery.[2][3]
The GPR109A Receptor System: A Dual-Signaling Target
GPR109A is a class A GPCR primarily expressed in adipocytes, various immune cells (including macrophages and dendritic cells), and epithelial cells of the colon and retina.[1][4][5] Its physiological roles are diverse, ranging from the inhibition of lipolysis in fat cells to profound anti-inflammatory effects in the gut and other tissues.[1][2][4] The therapeutic potential of targeting GPR109A extends to metabolic disorders, atherosclerosis, and inflammatory conditions like inflammatory bowel disease and neuroinflammation.[2][6]
A critical aspect for drug development is that GPR109A activation initiates two distinct intracellular signaling cascades:
-
The Canonical Gαi Pathway: Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is responsible for the desired anti-lipolytic effects that contribute to the lowering of serum free fatty acids.[2][3]
-
The β-Arrestin Pathway: Like many GPCRs, GPR109A also recruits β-arrestin proteins upon activation. This interaction is crucial for receptor desensitization and internalization. However, in the context of GPR109A, the β-arrestin-1-mediated pathway in Langerhans cells and keratinocytes has been identified as the primary driver of the prostaglandin D2 release that causes the undesirable cutaneous flushing (vasodilation).[2][3][7]
This signaling dichotomy presents a unique opportunity for "biased agonism," where a ligand preferentially activates one pathway over the other. The goal is to develop Gαi-biased agonists that retain the therapeutic metabolic benefits without inducing the β-arrestin-mediated flushing.[2][8]
Figure 1: Dual signaling pathways of the GPR109A receptor.
Strategic Workflow for Novel Agonist Characterization
A systematic, multi-tiered approach is essential for efficiently identifying and validating novel GPR109A agonists with a desirable biased profile. The workflow progresses from high-throughput primary screens to detailed secondary functional assays and finally to preclinical validation.
Caption: High-level workflow for GPR109A biased agonist discovery.
Core Experimental Protocols
The following protocols provide a robust framework for assessing the interaction of a novel compound, such as 2-(4-Fluorophenoxy)nicotinic acid, with the GPR109A receptor. These assays are designed to be performed using a recombinant cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing human GPR109A.[9][10]
Prerequisite: Generation of a GPR109A Stable Cell Line
Rationale: A stable cell line provides a consistent and reproducible source of receptor expression, which is paramount for pharmacological assays. HEK293 and CHO cells are industry standards due to their robust growth and high transfection efficiency.[11][12]
Protocol Overview:
-
Vector Construction: Subclone the full-length human GPR109A (HCAR2) cDNA into a mammalian expression vector (e.g., pcDNA series) that also contains a selectable marker, such as neomycin resistance.[13]
-
Transfection: Transfect the host cell line (e.g., HEK293) with the GPR109A expression vector using a standard method like lipid-mediated transfection or electroporation.
-
Selection: Two days post-transfection, begin the selection process by culturing the cells in media containing the appropriate antibiotic (e.g., G418 for neomycin resistance).[12]
-
Clonal Isolation: Once resistant colonies emerge, isolate single clones using limiting dilution or cloning cylinders.
-
Validation: Expand the clones and validate GPR109A expression and functionality. Screen multiple clones to find one with a robust and stable response to a known agonist like niacin in a functional assay (e.g., cAMP inhibition).
Assay 1: Gαi Pathway Activation - cAMP Inhibition Assay
Rationale: This assay directly measures the functional consequence of Gαi coupling by quantifying the reduction in intracellular cAMP levels. It is the primary readout for therapeutic potential. Commercial kits (e.g., HTRF, AlphaScreen, Luciferase-based) provide high-throughput, sensitive detection.[9][14][15]
Step-by-Step Methodology (using an HTRF-based kit):
-
Cell Plating: Seed the GPR109A stable cells into a 384-well, low-volume, white assay plate at a predetermined density and incubate overnight.
-
Forskolin Stimulation & Compound Treatment: Prepare a stimulation buffer containing forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Add varying concentrations of the test compound (e.g., 2-(4-Fluorophenoxy)nicotinic acid) or a reference agonist (niacin) to the wells, followed immediately by the forskolin/IBMX stimulation buffer.
-
Causality Insight: Forskolin is used to artificially raise basal cAMP levels. A Gαi-coupled receptor agonist will then cause a decrease from this elevated baseline, providing a robust and measurable assay window.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes).
-
Lysis and Detection: Add the two detection reagents sequentially: cAMP-d2 (a fluorescently labeled cAMP analog) and anti-cAMP-cryptate (a fluorescent antibody). These reagents are typically added in the cell lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the ratio of the two signals and convert this to cAMP concentration using a standard curve.
-
Analysis: Plot the percent inhibition of the forskolin response versus the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
Assay 2: β-Arrestin Pathway Activation - Recruitment Assay
Rationale: This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, serving as a proxy for the flushing liability of the compound. Enzyme Fragment Complementation (EFC) is a common, robust technology for this purpose.[16]
Step-by-Step Methodology (using DiscoverX PathHunter® EFC technology):
-
Cell Line: Use a commercially available cell line or engineer one that co-expresses GPR109A fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.[16][17]
-
Cell Plating: Seed the engineered cells in a 384-well white assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Causality Insight: During this incubation, agonist binding induces a conformational change in GPR109A-PK, leading to the recruitment of β-arrestin-EA. This brings the PK and EA fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.
-
-
Detection: Add the detection reagent, which contains a chemiluminescent substrate for the active enzyme.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate reader.
-
Analysis: Plot the relative light units (RLU) versus the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ and Emax.
Data Interpretation: Quantifying Biased Agonism
Once potency (EC₅₀) and efficacy (Emax) values are obtained for both the cAMP and β-arrestin assays, the data can be analyzed to determine the bias of a test compound relative to a reference agonist (e.g., niacin).
Data Presentation:
| Compound | Gαi Pathway (cAMP) | β-Arrestin Pathway | Bias Factor |
| EC₅₀ (nM) | Emax (%) | EC₅₀ (nM) | |
| Niacin (Reference) | 150 | 100 | 250 |
| Butyrate | 850,000 | 95 | 1,200,000 |
| Compound X | 25 | 105 | 8,000 |
| Flushing Agonist Y | 100 | 100 | 90 |
Note: Data are hypothetical and for illustrative purposes only.
A simple method to quantify bias involves calculating a "Bias Factor." A compound with a significantly lower EC₅₀ and/or higher Emax in the Gαi assay compared to the β-arrestin assay, relative to the reference compound, is considered Gαi-biased. A large bias factor, as shown for the hypothetical "Compound X," indicates a promising candidate that is highly potent at the therapeutic pathway while being significantly weaker at the side-effect pathway.[18]
Conclusion and Future Directions
The intricate signaling pharmacology of GPR109A offers a clear path for the rational design of superior therapeutics. By decoupling the beneficial metabolic effects from the problematic flushing response, drug development professionals can unlock the full potential of this important receptor target. The workflow and protocols detailed in this guide provide a self-validating system for the identification and characterization of novel GPR109A agonists. The ultimate goal is the development of a Gαi-biased agonist, like the idealized "Compound X," which would represent a significant advancement in the management of metabolic and inflammatory diseases. Future research will continue to refine our understanding of GPR109A signaling and may uncover additional pathways that can be exploited for therapeutic benefit.[8]
References
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Chai, J. T., Digby, J. E., Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]
-
Offord, J., Walton, C., & Chen, R. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(1), 74-80. [Link]
-
Bhattacharjee, A., Kumar, A., Kumar, D., Pal, A., Pathak, M., Singh, S., Ghosh, S., Shukla, A. K. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery Services. [Link]
-
Wang, Z., & Bohn, L. M. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ahamad, N., Gaudreault, F., Bernier, M., Angers, S., & Kamen, A. (2023). A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. Protein Expression and Purification, 210, 106295. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
-
Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2007). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 27(4), 275-290. [Link]
-
Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., Offermanns, S., Nussbaum, J. J., Smith, S. B., Thangaraju, M., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]
-
Gauthier, J., St-Onge, S., St-Jean, E., Lavoie-Talbot, D., Bourgeois, F., Longpré, J. M., & Hébert, T. E. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Communications Biology, 6(1), 1104. [Link]
-
Li, J., Li, S., Guo, J., Li, Q., Long, J., Ma, C., Ding, Y., Cheng, W., Yu, L., Cui, S., & Liu, Z. (2022). Biased β-Arrestin/GPR109A axis activation in myeloid cells is responsible for antitumor effect of vitamin B3. Cancer Letters, 545, 215838. [Link]
-
Plote, M. (2023). Constructs and generation of stable cell lines. protocols.io. [Link]
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]
-
Liu, C., Wu, Y., Wang, Y., Zhang, Y., Chen, J., Wu, J., & Chen, Y. (2022). Gpr109a Regulates Phenotypic and Functional Alterations in Macrophages and the Progression of Type 1 Diabetes. Molecular Nutrition & Food Research, 66(23), e2200300. [Link]
-
Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). G Protein-Coupled Receptor Biased Agonism: New Therapeutic Opportunities. Nature Reviews Drug Discovery, 9(5), 373–386. [Link]
-
Wang, Z., & Bohn, L. M. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]
-
Ye, G., Chen, Y., Liu, Y., Li, Y., Liu, M., Wang, Y., Tang, L., Wang, Y., & Chen, L. (2018). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. European Journal of Medicinal Chemistry, 157, 128-138. [Link]
-
Creative Bioarray. (n.d.). Stable Cell Lines. Creative Bioarray. [Link]
-
Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza Knowledge Center. [Link]
-
Augusta University. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Augusta University Research Profiles. [Link]
-
DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
-
Domain Therapeutics. (2017, December 7). Application of β Arrestin Assays to the Orphan GPCR World [Video]. YouTube. [Link]
Sources
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. GPR109a Regulates Phenotypic and Functional Alterations in Macrophages and the Progression of Type 1 Diabetes [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. Constructs and generation of stable cell lines [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
The Advent of an Agrochemically Significant Scaffold: A Technical History of 2-Aryloxynicotinic Acids
An In-depth Guide for Researchers in Chemistry and Drug Development
Abstract
The 2-aryloxynicotinic acid scaffold is a cornerstone in modern agrochemical development, most notably as the core of potent herbicides like diflufenican. Its history is a compelling narrative of overcoming fundamental challenges in synthetic organic chemistry, specifically the formation of a carbon-oxygen bond at the electron-deficient C2 position of the pyridine ring. This technical guide traces the discovery and development of this important chemical class, from the foundational principles of the Ullmann condensation to the advent of modern palladium-catalyzed cross-coupling reactions. We will explore the causality behind key experimental choices, provide detailed synthetic protocols, and illustrate the mechanistic underpinnings that enabled the large-scale production and application of these molecules. This document serves as a comprehensive resource for scientists and professionals engaged in the discovery and synthesis of novel bioactive compounds.
Chapter 1: Introduction to the Nicotinic Acid Scaffold
The Chemical Nature of Nicotinic Acid
Nicotinic acid, or niacin (Vitamin B3), is a simple pyridine-3-carboxylic acid of immense biological importance. Its derivatives form the basis of essential coenzymes like NAD and NADP. Beyond its natural roles, the nicotinic acid core represents a versatile and privileged scaffold in medicinal chemistry and agrochemistry. Its aromatic, heterocyclic structure offers defined three-dimensional vectors for substituent placement, while the nitrogen atom provides a handle for modulating electronic properties and engaging in hydrogen bonding.
Strategic Importance of the C2-Position
Functionalization of the pyridine ring is a key strategy for developing novel bioactive molecules. The C2-position, being ortho to the ring nitrogen, is particularly significant. A substituent at this position directly influences the electronic environment of the nitrogen and the steric profile around the carboxylic acid at C3. This proximity allows for the creation of specific conformations and intramolecular interactions that can be crucial for binding to biological targets. The synthesis of derivatives at this position, however, is not trivial. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution and makes it susceptible to nucleophilic attack, but often requires activation.
A Critical Distinction: 2-Aryloxy vs. 2-Arylamino Analogues
It is vital to distinguish the 2-aryloxy nicotinic acids from their more widely studied cousins, the 2-arylamino nicotinic acids. The latter class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[1] While both classes are typically synthesized from a common precursor, 2-chloronicotinic acid, the nature of the nucleophile (a phenol versus an aniline) leads to fundamentally different linkages (an ether versus an amine) and, consequently, distinct biological activities. This guide focuses exclusively on the C-O linked aryloxy derivatives, which have found their primary application in the agrochemical sector.
Chapter 2: The Genesis of C-O Bond Formation on the Pyridine Ring
Early Synthetic Hurdles
The direct formation of an aryl ether bond at the C2-position of nicotinic acid via a classical nucleophilic aromatic substitution (SNAr) is challenging. While the pyridine nitrogen does withdraw electron density, making the ring susceptible to nucleophilic attack, the reaction with an oxygen nucleophile like a phenoxide is often sluggish and requires harsh conditions. The carboxylic acid group at the C3-position further complicates matters by providing a site for undesirable side reactions or deactivation under strongly basic conditions.
The Ullmann Condensation: A Paradigm Shift
The discovery of the copper-promoted Ullmann condensation in the early 20th century marked a turning point for aryl ether synthesis.[2] First reported by Fritz Ullmann, this reaction demonstrated that in the presence of copper or its salts, an aryl halide could be coupled with an alcohol or phenol to form an ether under conditions where the uncatalyzed reaction would fail.[3][4] This methodology provided the first viable pathway to construct the 2-aryloxynicotinic acid scaffold.
The classical Ullmann reaction, however, was far from perfect. It traditionally required high temperatures (often exceeding 160-210 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[2][4] These demanding conditions limited the functional group tolerance and made the reaction difficult to scale, posing significant challenges for industrial applications.
Chapter 3: Foundational Synthetic Methodologies: The Ullmann Ether Synthesis
The copper-catalyzed Ullmann ether synthesis remains a foundational method for the creation of 2-aryloxynicotinic acids and was instrumental in their initial discovery and exploration.
Mechanism and Rationale
The precise mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted that the reaction does not proceed through a simple SNAr pathway. Instead, it involves the formation of organocopper intermediates. The catalytic cycle is thought to proceed as follows:
-
Formation of a Copper(I) Phenoxide: The phenol is deprotonated by a base, and the resulting phenoxide coordinates to a Cu(I) species.
-
Oxidative Addition: The aryl halide (e.g., 2-chloronicotinic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the desired C-O bond and regenerating the active Cu(I) catalyst.
The use of copper is critical because it facilitates the difficult oxidative addition step and provides a template for the subsequent bond-forming reductive elimination, thereby lowering the overall activation energy of the reaction compared to the uncatalyzed pathway.
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(3-Trifluoromethylphenoxy)nicotinic Acid
This protocol describes a representative Ullmann condensation to synthesize a key precursor for the herbicide diflufenican.[5]
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
3-(Trifluoromethyl)phenol (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous, as solvent)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinic acid, 3-(trifluoromethyl)phenol, and anhydrous potassium carbonate.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by the addition of Copper(I) Iodide.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this high temperature is the need to overcome the activation energy for the oxidative addition of the relatively unreactive 2-chloronicotinic acid to the copper center.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid (HCl). This step neutralizes the basic potassium carbonate and protonates the product, causing it to precipitate.
-
Stir the acidic mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove residual phenol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-trifluoromethylphenoxy)nicotinic acid.
Self-Validation: The success of the protocol is validated by the precipitation of the product upon acidification, which confirms the formation of a carboxylic acid that is insoluble in the acidic aqueous medium. Final purity is confirmed by characterization techniques such as NMR spectroscopy and melting point analysis.
Chapter 4: The Palladium Revolution: Modern Synthetic Approaches
While copper-catalyzed methods laid the groundwork, the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, revolutionized the synthesis of aryl ethers and amines.[6]
Introduction to Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction uses a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple aryl halides or triflates with alcohols or phenols.[7][8] This methodology emerged in the late 1990s and offered significant advantages over the classical Ullmann condensation.
Mechanistic Advantages and Causality
The key to the success of the Buchwald-Hartwig reaction lies in the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) serve several critical functions:
-
Promote Reductive Elimination: The steric bulk of the ligands creates a crowded coordination sphere around the palladium center, which facilitates the final bond-forming reductive elimination step—often the rate-limiting step in the cycle.
-
Stabilize the Pd(0) State: The electron-donating nature of the ligands stabilizes the active Pd(0) catalyst, preventing its decomposition.
-
Enhance Oxidative Addition: They accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.
These factors collectively allow the reaction to proceed under much milder conditions (e.g., 80-110 °C) than the Ullmann reaction, leading to higher yields, better functional group tolerance, and a broader substrate scope.[9]
Caption: Workflow comparison of Ullmann vs. Buchwald-Hartwig C-O coupling.
Chapter 5: A Case Study in Agrochemicals: The Discovery of Diflufenican
The most prominent application of 2-aryloxynicotinic acid chemistry is in the field of herbicides.
The Discovery and Synthesis of Diflufenican
Diflufenican, chemically N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-3-pyridinecarboxamide, is a widely used pre- and early post-emergence herbicide.[10] It was discovered and developed in the early 1980s.[5] Its synthesis is a prime example of the application of the chemistry described herein.
The core structure is derived from 2-chloronicotinic acid.[5] The key 2-aryloxy bond is formed via a nucleophilic substitution reaction with 3-trifluoromethylphenol, often using chemistry analogous to the Ullmann condensation. The resulting 2-(3-trifluoromethylphenoxy)nicotinic acid is then converted to an amide via coupling with 2,4-difluoroaniline. This modular synthesis allows for the creation of a diverse library of analogues for structure-activity relationship studies.
Mechanism of Herbicidal Action
Diflufenican acts by inhibiting carotenoid biosynthesis in susceptible plants.[5] Specifically, it is an inhibitor of the enzyme phytoene desaturase (PDS). Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, diflufenican leaves the plant's photosynthetic apparatus vulnerable to damage from sunlight, leading to characteristic bleaching of the leaves, followed by growth cessation and necrosis.[5] This mode of action provides broadleaf weed control in cereal crops.[11]
Chapter 6: Conclusion and Future Outlook
The history of 2-aryloxynicotinic acids is a microcosm of the evolution of modern organic synthesis. From the harsh, brute-force conditions of the classical Ullmann reaction to the milder, more versatile palladium-catalyzed methods, the journey to efficiently synthesize these molecules has opened new avenues in agrochemical research. The discovery of diflufenican demonstrated the commercial and agricultural value of this scaffold.
Future research will likely focus on developing even more sustainable and efficient catalytic systems, potentially using earth-abundant metals to replace palladium. Furthermore, the exploration of 2-aryloxynicotinic acid derivatives in other areas, such as medicinal chemistry, remains a promising field of investigation, as new substitution patterns may unlock novel biological activities.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. MATEC Web of Conferences, 277, 01011. Available at: [Link]
-
Polyak, F., & al., e. (Year not available). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Available at: [Link]
-
Pan, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(25), 7131–7139. Available at: [Link]
-
Wikipedia contributors. (2023, November 16). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024, August 7). Diflufenican. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Popiolek, R., & al., e. (2021). Acylhydrazones and Their Biological Activity: A Review. Molecules, 26(16), 4879. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Rys, J., & al., e. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1547. Available at: [Link]
-
Al-Warhi, T., & al., e. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3328. Available at: [Link]
-
Jones, G. O., & al., e. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13499–13511. Available at: [Link]
-
Wang, G., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(33), 8127–8134. Available at: [Link]
-
AERU. (n.d.). Diflufenican (Ref: AE 088657). University of Hertfordshire. Available at: [Link]
-
Gholap, A. R., & al., e. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 120. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
FMC Corporation. (n.d.). ALLY® XP HERBICIDE. FMC Ag US. Available at: [Link]
-
Al-Warhi, T., & al., e. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Metabolism of the herbicide diflufenican in the soil of field wheat crops. ACS Publications. Available at: [Link]
-
Gholap, A. R., & al., e. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11, 120. Available at: [Link]
-
Basuny, A. M., & al., e. (2019). Usnic acid biological activity: history, evaluation and usage. Journal of Applied Pharmaceutical Science, 9(10), 120-128. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
-
Li, X., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4538–4544. Available at: [Link]
- Google Patents. (n.d.). Herbicidal method using diflufenican. Google Patents.
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Available at: [Link]
-
Wikipedia contributors. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Luzina, O. A., & Salakhutdinov, N. F. (2016). Biological activity of usnic acid and its derivatives: Part 2. effects on higher organisms. Molecular and physicochemical aspects. Russian Journal of Bioorganic Chemistry, 42, 249–268. Available at: [Link]
- Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid. Google Patents.
-
RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
- Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.
Sources
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diflufenican - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. EP0273668A2 - Herbicidal method using diflufenican - Google Patents [patents.google.com]
- 11. bayer.com [bayer.com]
An In-Depth Technical Guide to Investigating 2-(4-Fluorophenoxy)nicotinic Acid: From Hypothetical Targets to Experimental Validation
Foreword: The Scientific Imperative for Novel Target Discovery
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. 2-(4-Fluorophenoxy)nicotinic acid presents a compelling case for investigation. Its structure marries a nicotinic acid backbone, a well-established modulator of lipid metabolism, with a fluorophenoxy moiety, a common feature in contemporary medicinal chemistry known to enhance metabolic stability and binding affinity. This guide eschews a conventional template to instead provide a strategic, in-depth framework for elucidating the therapeutic potential of this compound. We will proceed from foundational, structure-based hypotheses to the rigorous, multi-pronged experimental workflows required for target identification and validation. This document is intended for researchers, scientists, and drug development professionals dedicated to the intricate process of translating a molecule into a medicine.
Part 1: Deconstructing the Molecule: Initial Hypotheses and Rationale
The logical starting point for any target discovery campaign is the molecule itself. The structure of 2-(4-Fluorophenoxy)nicotinic acid provides immediate, rational hypotheses for its potential biological targets.
-
The Nicotinic Acid Scaffold: Nicotinic acid (Niacin/Vitamin B3) is a well-understood therapeutic agent, primarily used for treating dyslipidemia. Its primary mechanism of action is through the activation of the G-protein coupled receptor (GPCR), GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This interaction in adipose tissue leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. The net result is a reduction in the flux of free fatty acids to the liver, a key factor in its lipid-lowering effects. Therefore, GPR109A stands out as the primary hypothetical target for 2-(4-Fluorophenoxy)nicotinic acid.
-
The 4-Fluorophenoxy Moiety: The addition of a 4-fluorophenoxy group introduces significant changes in the molecule's physicochemical properties compared to nicotinic acid. This group can influence:
-
Binding Affinity and Selectivity: The phenoxy ring can engage in additional hydrophobic or pi-stacking interactions within the target's binding pocket, potentially increasing affinity and selectivity for GPR109A or even conferring activity at other, related receptors.
-
Pharmacokinetics: The fluorine atom can block metabolic oxidation, potentially leading to a longer half-life and improved drug-like properties.
-
Based on this initial analysis, our investigation will be anchored around the central hypothesis that 2-(4-Fluorophenoxy)nicotinic acid is an agonist of GPR109A. However, we must also remain open to the possibility that it interacts with other targets.
Part 2: A Multi-Pronged Approach to Target Identification and Validation
A robust target validation strategy relies on a convergence of evidence from computational, biochemical, and cell-based assays. This section outlines a comprehensive workflow designed to rigorously test our primary hypothesis and uncover novel targets.
Computational and In Silico Screening
Before committing to resource-intensive wet lab experiments, computational methods can provide valuable insights and help prioritize our efforts.
-
Molecular Docking: The first step is to perform molecular docking studies using a high-resolution crystal structure of GPR109A. This will predict the binding mode and estimate the binding affinity of 2-(4-Fluorophenoxy)nicotinic acid, comparing it to that of nicotinic acid.
-
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the known ligands of GPR109A. This model can then be used to screen large compound libraries to identify other potential scaffolds of interest, but more importantly for our purpose, to understand the key chemical features required for binding.
-
Reverse Docking/Target Fishing: To explore potential off-target effects or novel targets, we can use reverse docking approaches. This involves screening the compound against a large library of protein structures to identify other potential binding partners.
Caption: A workflow for target identification.
Biochemical Approaches for Direct Target Identification
To directly identify the cellular proteins that physically interact with 2-(4-Fluorophenoxy)nicotinic acid, affinity chromatography coupled with mass spectrometry (MS) is the gold standard.[1][2] This technique provides an unbiased view of the compound's interactome.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 2-(4-Fluorophenoxy)nicotinic acid that incorporates a linker arm and a reactive group (e.g., an NHS ester or an alkyne for click chemistry) for immobilization. It is critical to position the linker at a site that does not interfere with the hypothesized binding interactions.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create the affinity matrix.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line that expresses the hypothetical target (e.g., a human adipocyte cell line for GPR109A).
-
Affinity Capture: Incubate the cell lysate with the affinity matrix. Proteins that bind to the immobilized compound will be captured. A control experiment using beads without the compound is run in parallel to identify non-specific binders.
-
Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix. This can be done by using a high concentration of the free (non-immobilized) compound, or by changing the pH or salt concentration.
-
Protein Identification by MS: The eluted proteins are then separated by SDS-PAGE, the protein bands are excised, digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is used to identify the proteins that were captured by the affinity matrix. Candidate targets are those that are significantly enriched in the experimental sample compared to the control.
| Parameter | Description | Rationale |
| Cell Line | Human Adipocyte Cell Line (e.g., Chub-S7) | Endogenously expresses GPR109A, the primary hypothetical target. |
| Control | Beads without immobilized compound | To differentiate specific from non-specific protein binding. |
| Elution Method | Competitive elution with free compound | This is the most specific method for eluting true binding partners. |
| MS Analysis | Label-free quantification or SILAC | To accurately quantify the enrichment of captured proteins. |
Cell-Based Assays for Target Engagement and Functional Activity
While biochemical methods identify physical interactions, cell-based assays are essential to confirm that the compound engages its target in a live-cell context and to measure its functional consequences.
2.3.1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells.[3][4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 cells overexpressing GPR109A) and treat them with various concentrations of 2-(4-Fluorophenoxy)nicotinic acid or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR machine to a range of temperatures for a short period (e.g., 3 minutes).[3]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysate to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein (e.g., GPR109A) remaining in the soluble fraction using an antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.
2.3.2. Functional Assays: GPR109A Signaling
Activation of GPR109A by an agonist like nicotinic acid initiates a well-defined signaling cascade.[6] We can use reporter gene assays or second messenger assays to determine if 2-(4-Fluorophenoxy)nicotinic acid recapitulates this signaling activity.
Caption: Hypothesized GPR109A signaling pathway.
Experimental Protocol: β-Arrestin Recruitment Assay
GPCR activation leads to the recruitment of β-arrestin proteins, which is a key event in signal transduction and receptor desensitization.[7] This can be measured using various commercially available assays (e.g., PathHunter® by DiscoverX).[8]
-
Cell Line: Use a cell line engineered to co-express GPR109A fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Fluorophenoxy)nicotinic acid.
-
Assay Principle: If the compound activates GPR109A, it will induce the recruitment of β-arrestin. This brings the two enzyme fragments together, forming a functional enzyme.
-
Detection: Add a substrate for the enzyme that produces a chemiluminescent signal. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
| Assay | Principle | Endpoint | Key Information |
| CETSA | Ligand binding increases protein thermal stability. | Shift in protein melting temperature (Tm). | Confirms direct target binding in cells. |
| β-Arrestin Assay | GPCR activation recruits β-arrestin. | Chemiluminescent or fluorescent signal. | Measures functional activity and potency (EC50). |
| cAMP Assay | GPR109A is Gi-coupled, so activation inhibits cAMP production. | Decrease in cAMP levels. | Confirms engagement with the canonical G-protein pathway. |
Part 3: Potential Therapeutic Areas and Future Directions
The primary therapeutic rationale for a GPR109A agonist is the treatment of dyslipidemia . Nicotinic acid is known to lower LDL ("bad" cholesterol) and triglycerides while raising HDL ("good" cholesterol).[9] A novel agonist like 2-(4-Fluorophenoxy)nicotinic acid could potentially offer an improved efficacy or side-effect profile (e.g., reduced flushing, a common side effect of niacin mediated by GPR109A on skin cells).[10]
Furthermore, GPR109A is expressed on various immune cells and has been shown to have anti-inflammatory properties.[11] This opens up potential applications in inflammatory conditions such as atherosclerosis, inflammatory bowel disease, and certain skin disorders.[11][12]
The successful validation of GPR109A as the primary target of 2-(4-Fluorophenoxy)nicotinic acid would be the first step. Subsequent research should focus on:
-
Selectivity Profiling: Screening the compound against a panel of other GPCRs to determine its selectivity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia and inflammation.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating them with its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize its potency, selectivity, and drug-like properties.
This systematic approach, from hypothesis-driven target identification to rigorous preclinical evaluation, will be essential to fully elucidate the therapeutic potential of 2-(4-Fluorophenoxy)nicotinic acid and pave the way for its potential clinical development.
References
-
Pike, N. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
-
Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. BioMed Research International, 2016, 2036458. [Link]
-
Yadav, M., & O'Connell, K. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]
-
An, L., & Wang, T. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Richardson, B. E. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]
-
Hinton, A., Jr, & Xia, K. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
D'Aquila, P. G., et al. (2020). Affinity selection mass spectrometry speeding drug discovery. Drug Discovery Today: Technologies, 37, 1-8. [Link]
-
Metabolic Health. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 100(11A), S30-S35. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Latorraca, N. R., et al. (2017). GPCRs are known to signal through both heterotrimeric G proteins and β-arrestins. bioRxiv. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8, Supplement 1), 20B-26B. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4562. [Link]
-
Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]
-
Frontiers in Pharmacology. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
Oncotarget. (2018). GPR109A activation and aging liver. [Link]
-
National Center for Biotechnology Information. (2023). Niacin. In StatPearls. [Link]
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
YouTube. (2017). Application of β Arrestin Assays to the Orphan GPCR World. [Link]
-
Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
Sources
- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. annualreviews.org [annualreviews.org]
- 6. pathwaymap.com [pathwaymap.com]
- 7. β-arrestin recruitment facilitates a direct association with G proteins | bioRxiv [biorxiv.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(4-Fluorophenoxy)nicotinic acid
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(4-Fluorophenoxy)nicotinic acid, a molecule of interest in medicinal chemistry and drug development.[1][2] As the pharmaceutical industry increasingly leverages computational methods to accelerate discovery, a foundational understanding of in silico techniques is paramount.[3][4][5] This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational step. We will explore the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule, providing insights that are crucial for understanding its reactivity, stability, and potential as a bioactive compound.
Introduction: The 'Why' Behind the Molecule
2-(4-Fluorophenoxy)nicotinic acid belongs to the class of nicotinic acid derivatives, which are widely recognized for their diverse biological activities.[6][7] The parent molecule, nicotinic acid (Vitamin B3), is a fundamental nutrient in human health.[8] The introduction of a fluorophenoxy group at the 2-position of the pyridine ring significantly alters the molecule's electronic and steric properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Understanding the precise impact of these modifications at a quantum level is essential for rational drug design.
Quantum chemical calculations offer a powerful lens through which to examine molecules at the subatomic level, providing data that can be difficult or impossible to obtain through empirical methods alone.[9][10] For 2-(4-Fluorophenoxy)nicotinic acid, these calculations can help us:
-
Predict its three-dimensional structure: Essential for understanding how it might interact with a biological target.
-
Map its electronic landscape: Identifying electron-rich and electron-poor regions that govern reactivity and intermolecular interactions.[11][12]
-
Simulate its vibrational spectra (IR and Raman): Providing a molecular "fingerprint" that can aid in experimental characterization.[13][14][15]
-
Determine its frontier molecular orbitals (HOMO and LUMO): Key indicators of chemical reactivity and electronic excitation properties.[16][17][18]
This guide will walk you through a robust computational workflow to derive these properties, grounded in the widely-used Density Functional Theory (DFT) framework.
Theoretical & Methodological Framework
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like 2-(4-Fluorophenoxy)nicotinic acid, a balance between computational cost and accuracy is crucial.
The Choice of Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency.[9] We will employ the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of many organic systems.[19]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For this study, the 6-311++G(d,p) basis set is recommended.[20] Let's break down why:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing anions and weak, non-covalent interactions, which are often important in biological systems.[21]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for a wide range of organic molecules.[20][21][22][23]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of 2-(4-Fluorophenoxy)nicotinic acid. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Step 1: Initial Structure Generation
-
Build the Molecule: Using a molecular builder (e.g., GaussView, Avogadro, ChemDraw), construct the 2D structure of 2-(4-Fluorophenoxy)nicotinic acid.
-
Initial 3D Conformation: Convert the 2D structure to a 3D conformation. The software will typically perform a preliminary "clean-up" using molecular mechanics to generate a reasonable starting geometry.
Step 2: Geometry Optimization
-
Purpose: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.
-
Procedure:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvent Model (Optional but Recommended): To simulate a more realistic biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.
-
-
Validation: The optimization is complete when the forces on all atoms are effectively zero, and the energy has converged to a minimum.
Step 3: Vibrational Frequency Analysis
-
Purpose: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.[13][14][15]
-
Procedure:
-
Perform a frequency calculation on the optimized geometry from Step 2.
-
Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
-
Validation: A true minimum energy structure will have zero imaginary frequencies .[24] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be re-optimized.[24]
Step 4: Electronic Property Calculations
-
Purpose: To analyze the electronic structure and reactivity of the molecule.
-
Procedure: Using the optimized geometry, perform single-point energy calculations to obtain the following properties:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution.[11][25][26]
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insights into bonding, hybridization, and charge distribution.[27][28][29]
-
Diagram: Computational Workflow
Caption: A schematic of the quantum chemical calculation workflow.
Results and Interpretation: From Data to Insight
This section details the expected outputs from the computational workflow and how to interpret them in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of 2-(4-Fluorophenoxy)nicotinic acid. Key structural parameters should be tabulated for analysis.
| Parameter | Predicted Value (Å or °) |
| C-F Bond Length | Value from calculation |
| C=O Bond Length | Value from calculation |
| O-H Bond Length | Value from calculation |
| Dihedral Angle (Pyridine-Phenoxy) | Value from calculation |
These values provide a quantitative description of the molecule's shape, which is the first step in understanding its potential interactions with a biological target.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are central to understanding chemical reactivity.[17]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.[30][31]
| Property | Predicted Value (eV) |
| HOMO Energy | Value from calculation |
| LUMO Energy | Value from calculation |
| HOMO-LUMO Gap (ΔE) | Value from calculation |
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11][32]
-
Red Regions (Negative Potential): Indicate an excess of electrons and are likely sites for electrophilic attack. For 2-(4-Fluorophenoxy)nicotinic acid, these are expected around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate a deficiency of electrons and are potential sites for nucleophilic attack. The hydrogen of the carboxylic acid is a likely positive region.
-
Green Regions (Neutral Potential): Indicate areas of neutral charge.
The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[26]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[27][33] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, closely resembling the Lewis structure concept.[27] Key outputs include:
-
Natural Atomic Charges: A more robust measure of atomic charges than other methods like Mulliken population analysis.
-
Hybridization: Provides the hybridization of atomic orbitals in each bond.
-
Donor-Acceptor Interactions: Quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which can be interpreted as hyperconjugation and can indicate the strength of intramolecular interactions.
Applications in Drug Discovery and Development
The data generated from these quantum chemical calculations have direct applications in the drug discovery pipeline:[4][34][35]
-
Lead Optimization: By understanding the molecule's reactivity and electrostatic profile, medicinal chemists can make more informed decisions about which derivatives to synthesize to improve binding affinity and pharmacokinetic properties.
-
QSAR (Quantitative Structure-Activity Relationship) Studies: The calculated properties (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as descriptors in QSAR models to predict the biological activity of related compounds.[4]
-
Pharmacophore Modeling: The MEP map helps to identify the key electrostatic features of the molecule that are important for binding to a target, which can be used to build a pharmacophore model for virtual screening.
-
Metabolic Stability Prediction: The HOMO energy can be correlated with the molecule's susceptibility to oxidation by metabolic enzymes like cytochrome P450.[34]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 2-(4-Fluorophenoxy)nicotinic acid. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. The interpretation of these results provides a powerful, predictive framework that can significantly enhance the efficiency and rationality of the drug design and development process. As computational resources continue to improve, the integration of such in silico techniques will become an increasingly indispensable component of modern pharmaceutical research.[5]
References
-
Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Q-Chem. Retrieved from [Link]
-
How to interpret a map of electrostatic potential (MEP)? (2018). ResearchGate. Retrieved from [Link]
-
Natural Bond Orbital (NBO) Analysis. (n.d.). CompChem. Retrieved from [Link]
-
Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2024). MDPI. Retrieved from [Link]
-
Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Vibrational frequency calculations. (n.d.). Qcore. Retrieved from [Link]
-
NATURAL BOND ORBITAL 7.0 HOME. (n.d.). NBO. Retrieved from [Link]
-
Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. Retrieved from [Link]
-
Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020). ACS Publications. Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. Retrieved from [Link]
-
Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Frequencies and Thermochemistry. (n.d.). Rowan Scientific. Retrieved from [Link]
-
2-Fluoronicotinic acid. (n.d.). PubChem. Retrieved from [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024). The Journal of Physical Chemistry A. Retrieved from [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2022). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. (2018). IJSDR. Retrieved from [Link]
-
Chemical structures of the synthesized nicotinic acid derivatives and... (n.d.). ResearchGate. Retrieved from [Link]
-
Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. (2011). The Journal of Chemical Physics. Retrieved from [Link]
-
Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2024). YouTube. Retrieved from [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]
-
HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Quantum mechanics implementation in drug-design workflows: does it really help? (2015). National Institutes of Health. Retrieved from [Link]
-
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works. Retrieved from [Link]
-
Computational analysis of the vibrational spectra and structure of aqueous cytosine. (2021). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
What is NBO analysis and how is it useful? (2019). Taylor & Francis Online. Retrieved from [Link]
-
Population Analysis. (n.d.). University of Regensburg. Retrieved from [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. (2022). ChemRxiv. Retrieved from [Link]
-
Quantum Chemistry Calculations for Metabolomics. (2021). Chemical Reviews. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 14. software.entos.ai [software.entos.ai]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. ossila.com [ossila.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 25. researchgate.net [researchgate.net]
- 26. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 27. NBO [cup.uni-muenchen.de]
- 28. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]
- 29. tandfonline.com [tandfonline.com]
- 30. irjweb.com [irjweb.com]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 34. rowansci.substack.com [rowansci.substack.com]
- 35. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-(4-Fluorophenoxy)nicotinic Acid: A Detailed Guide to a Modified Ullmann Condensation
Introduction: The Significance of 2-(4-Fluorophenoxy)nicotinic Acid and its Analogs
2-(4-Fluorophenoxy)nicotinic acid is a key heterocyclic compound with a structural motif present in numerous pharmacologically active molecules. It belongs to the class of 2-aryloxynicotinic acids, which are recognized isosteres of N-arylanthranilic acids. This structural similarity is significant, as N-arylanthranilic acids are the foundational structures for a range of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and niflumic acid. The replacement of the N-H group with an oxygen atom to form a diaryl ether linkage can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while potentially retaining or enhancing its biological activity.
Derivatives of 2-aryloxynicotinic acid are being explored for a variety of therapeutic applications, leveraging their anti-inflammatory, analgesic, and potential anticancer properties. The synthesis of these compounds is, therefore, of considerable interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Fluorophenoxy)nicotinic acid from commercially available 2-chloronicotinic acid and 4-fluorophenol. The described method is a modified Ullmann condensation, a robust and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-oxygen bonds.
Reaction Principle: The Ullmann Condensation
The synthesis of 2-(4-Fluorophenoxy)nicotinic acid is achieved through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation. In this reaction, the nucleophilic oxygen of 4-fluorophenol displaces the chlorine atom on the electron-deficient pyridine ring of 2-chloronicotinic acid.
The electron-withdrawing carboxylic acid group on the pyridine ring activates the 2-position towards nucleophilic attack. The reaction is facilitated by a copper catalyst, which is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A base, typically potassium carbonate, is essential to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
Experimental Workflow Overview
Analytical methods for 2-(4-Fluorophenoxy)nicotinic acid characterization
An Application Guide to the Comprehensive Characterization of 2-(4-Fluorophenoxy)nicotinic acid
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the thorough characterization of 2-(4-Fluorophenoxy)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach. The protocols herein cover chromatographic, spectroscopic, thermal, and structural analysis techniques, forming an integrated strategy for confirming the identity, purity, structure, and stability of this molecule.
Introduction: The Imperative for Rigorous Characterization
2-(4-Fluorophenoxy)nicotinic acid is a pyridine-3-carboxylic acid derivative. As with any potential active pharmaceutical ingredient (API), its development and use are contingent upon a complete and unambiguous analytical characterization. The identity, purity, and stability of the compound are critical parameters that directly influence its efficacy and safety. Establishing a validated analytical dossier is a foundational requirement for regulatory compliance and ensures the reliability of all subsequent biological and toxicological studies.
This guide presents a multi-faceted analytical workflow. The synergy between orthogonal techniques—methods that measure the same attribute through different physical principles—provides the highest degree of confidence in the final analytical results. We will explore the "why" behind each method, grounding our protocols in established scientific principles and regulatory expectations.[1]
Figure 1: Integrated workflow for the analytical characterization of a novel API.
Physicochemical Properties
A foundational step is the determination of basic physicochemical properties. These data are essential for sample handling, solution preparation, and interpretation of subsequent analyses.
| Property | Data | Source / Method |
| Molecular Formula | C₁₂H₈FNO₃ | Calculated |
| Molecular Weight | 233.19 g/mol | Calculated |
| CAS Number | 65160-03-4 | Chemical Registry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | To be determined | DSC (see Section 5.1) |
| Solubility | Soluble in Methanol, DMSO, DMF | Experimental Screening |
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone of purity assessment and quantification in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is the principal method due to its high resolution and versatility.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: A reverse-phase HPLC method is chosen for its suitability in separating small organic molecules of moderate polarity. The acidic nature of the molecule necessitates the addition of an acid modifier (formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring a sharp, symmetrical peak shape. A C18 column provides excellent hydrophobic retention for the aromatic rings in the structure. UV detection is appropriate due to the presence of UV-active chromophores (pyridine and benzene rings).[2]
Protocol: Purity Determination and Assay
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Reference Standard: Use a certified reference standard (CRS) of 2-(4-Fluorophenoxy)nicotinic acid (>99.5% purity). If a CRS is unavailable, a well-characterized in-house primary standard must be used.[3][4]
-
Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile:Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule reverse-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B | Gradient elution ensures separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Detection | UV at 262 nm | Approximate λmax for nicotinic acid derivatives; should be confirmed.[5] |
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total peak area in the sample chromatogram.
-
Assay: Compare the peak area of the sample solution to that of the working standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. Due to the low volatility of the carboxylic acid, derivatization (e.g., silylation or esterification) is often required. However, a direct injection method can be attempted first to screen for thermally stable volatile impurities.[6][7]
Protocol: Volatile Impurity Screening
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation (Direct Injection): Dissolve a known concentration of the sample (~1 mg/mL) in a suitable solvent like Methanol or Dichloromethane.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp. | 280 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Mode | Full Scan (m/z 40-500) |
-
Data Analysis: Identify any peaks other than the solvent and the main component. Use the MS library (e.g., NIST) to tentatively identify unknown impurities based on their mass spectra.
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides irrefutable evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon atoms, and ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom.
Protocol: Structural Confirmation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra. Additional experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities.
-
Expected Signals:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~13.0 | Broad singlet | Carboxylic acid (-COOH) |
| ¹H | ~8.5 - 9.0 | Multiplets | Protons on the pyridine ring |
| ¹H | ~7.0 - 7.5 | Multiplets | Protons on the fluorophenoxy ring |
| ¹³C | ~165-170 | Singlet | Carbonyl carbon (-C=O) |
| ¹³C | ~115 - 160 | Singlets | Aromatic carbons |
| ¹⁹F | ~ -110 to -120 | Multiplet | Aromatic Fluorine (-F) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] It serves as an excellent identity check.
Protocol: Functional Group Identification
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid[9] |
| ~1600, ~1480 | C=C and C=N stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl Ether |
| ~1220 | C-F stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Rationale: When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis.[10]
Protocol: Molecular Weight Confirmation
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Use the HPLC conditions from Section 3.1. Divert the column effluent to the MS detector.
-
MS Conditions:
-
Ionization Mode: ESI, Negative. The carboxylic acid is readily deprotonated to form [M-H]⁻.
-
Scan Mode: Full Scan.
-
Expected Ion: [M-H]⁻ at m/z 232.04. High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition.[11]
-
-
Fragmentation (MS/MS): Inducing fragmentation of the parent ion (m/z 232.04) can provide further structural confirmation by showing characteristic losses (e.g., loss of CO₂).
Thermal and Structural Analysis
These methods provide information on the solid-state properties of the material, which are critical for formulation and stability.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, measure its purity, and identify polymorphic transitions.[12][13]
Protocol: Melting Point and Thermal Events
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp-seal.
-
Method: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event. The shape and size of the peak can provide information on purity and crystallinity.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[14]
Protocol: Thermal Stability and Composition
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Data Analysis: A plot of mass vs. temperature will show mass loss steps corresponding to the loss of volatiles or decomposition. The onset temperature of decomposition indicates the limit of thermal stability.[15]
X-Ray Crystallography
Rationale: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[16] While it requires a suitable single crystal, the resulting structural data is the gold standard for structural confirmation.[17]
Principles of Method Validation
Any quantitative method, particularly the HPLC assay method, must be validated to prove its suitability for its intended purpose.[18] The validation should be performed according to ICH Q2(R1) guidelines and assess the following parameters.
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
-
Accuracy: Assessed by spiking studies on a placebo matrix or by comparing results to a second, independent method. Acceptance criteria are typically 98.0-102.0% recovery.[19]
-
Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). Acceptance criterion is typically a relative standard deviation (RSD) of ≤2%.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Linearity: Demonstrated by analyzing a series of standards over a specified range (e.g., 50-150% of the target concentration) and showing a linear relationship (correlation coefficient R² > 0.999) between concentration and response.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally varying method parameters (e.g., pH of mobile phase, column temperature, flow rate) to examine the impact on the results.
Conclusion
The characterization of 2-(4-Fluorophenoxy)nicotinic acid requires a systematic and integrated analytical approach. The combination of chromatographic, spectroscopic, and thermal methods described in this guide provides a robust framework for confirming the molecule's identity, structure, purity, and solid-state properties. Each method provides a unique piece of the analytical puzzle, and together they create a comprehensive data package that ensures product quality and supports regulatory submission. Adherence to these protocols and the principles of method validation is essential for any scientist working in pharmaceutical development.
References
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Available at: [Link]
-
LCTech GmbH. (2019). NIACIN (VITAMIN B3) - HPLC Analysis via Photochemical Post-Column Derivatization. Available at: [Link]
-
Government Chemist Programme. Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]
-
Rose-Sallin, C., et al. (2001). Comparison of microbiological and HPLC - Fluorescence detection methods for determination of niacin in fortified food products. Food Chemistry, 73(3), 381-387. Available at: [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]
-
Miyauchi, Y., et al. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-9. Available at: [Link]
-
Chanda, A., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-085. Available at: [Link]
-
ResearchGate. X-ray diffraction pattern of the solid of pure nicotinic acid. Available at: [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA). Available at: [Link]
-
Lin, S. L., et al. (2000). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 743(1-2), 195-204. Available at: [Link]
-
ResearchGate. A TG–DTA study of the sublimation of nicotinic acid. Available at: [Link]
-
Al-Shabrawi, M. H., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2110. Available at: [Link]
-
EDQM. Nicotinic Acid CRS. CRS catalogue. Available at: [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals. Available at: [Link]
-
Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]
-
Taylor & Francis Group. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Available at: [Link]
-
Scarsdale, J. N., et al. (2004). Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa. Acta Crystallographica Section D, Biological Crystallography, 60(Pt 1), 163-5. Available at: [Link]
-
Drake, A. F., et al. (2003). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 15(5), 425-9. Available at: [Link]
-
ResearchGate. Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]
-
Starna Cells, Inc. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Available at: [Link]
-
Labstat. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]
-
MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available at: [Link]
-
Improved Pharma. Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. Available at: [Link]
-
Beavis, R. C., & Chait, B. T. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry. Proceedings of the National Academy of Sciences, 87(17), 6873-6877. Available at: [Link]
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available at: [Link]
-
ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]
-
Royal Society of Chemistry. Supplementary Material for CrystEngComm. Available at: [Link]
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
Research Journal of Pharmacy and Technology. UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique. Available at: [Link]
-
LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Baenziger, J. E., et al. (1992). Probing conformational changes in the nicotinic acetylcholine receptor by Fourier transform infrared difference spectroscopy. Biophysical Journal, 61(4), 983-91. Available at: [Link]
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]
-
MassBank. Organic compounds - Nicotinic acid. Available at: [Link]
-
Carl ROTH. Nicotinic acid, 250 g. Available at: [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 烟酸 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Detailed view [crs.edqm.eu]
- 5. rjptonline.org [rjptonline.org]
- 6. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massbank.eu [massbank.eu]
- 12. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nanomegas.com [nanomegas.com]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Illuminating Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Fluorophenoxy)nicotinic Acid
Introduction: The Significance of Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of successful pharmaceutical design. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's framework in solution. This application note provides an in-depth guide to the ¹H (proton) and ¹³C (carbon-13) NMR analysis of 2-(4-Fluorophenoxy)nicotinic acid, a compound of interest in medicinal chemistry due to its structural motifs—a fluorinated phenyl ring ether-linked to a nicotinic acid core—which are prevalent in a variety of bioactive molecules.
Understanding the precise arrangement of atoms and their electronic environments within this molecule is critical for predicting its interaction with biological targets, optimizing its pharmacokinetic properties, and ensuring its purity and stability. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols to empower users in their structural elucidation endeavors.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of 2-(4-Fluorophenoxy)nicotinic acid is presented below with the IUPAC-recommended numbering scheme that will be used throughout this note.
Caption: Molecular structure and atom numbering of 2-(4-Fluorophenoxy)nicotinic acid.
Experimental Protocols: A Self-Validating System
The quality of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to ensure high-quality, reproducible results.
I. Sample Preparation
The choice of solvent and sample concentration is critical for obtaining high-resolution spectra. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.
Protocol:
-
Material Weighing: Accurately weigh 5-10 mg of 2-(4-Fluorophenoxy)nicotinic acid for ¹H NMR and 20-50 mg for ¹³C NMR.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in a significantly lower sensitivity compared to ¹H.[2]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this molecule due to its excellent dissolving power for polar compounds, including carboxylic acids. Its residual proton signal appears at approximately 2.50 ppm and its carbon signals at around 39.52 ppm, which are unlikely to overlap with the signals of the analyte.
-
Dissolution: Transfer the weighed sample into a clean, dry, high-quality 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain, as suspended solids can degrade the spectral resolution.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C).[3] However, referencing to the residual solvent peak is often sufficient for routine analysis.[4]
II. NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
Workflow for NMR Data Acquisition:
Caption: A generalized workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters (500 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay | 2 s | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 4 s | Provides good digital resolution. |
| Spectral Width | 16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters (125 MHz Spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling. |
| Number of Scans | 1024 or more | A higher number of scans is required to compensate for the low sensitivity of ¹³C. |
| Relaxation Delay | 2 s | A standard delay for most carbons. |
| Acquisition Time | 1 s | A balance between resolution and experiment time. |
| Spectral Width | 240 ppm | Encompasses the full range of carbon chemical shifts.[4] |
Data Analysis and Interpretation: Deciphering the Molecular Signature
The following is a predictive analysis based on the known effects of the functional groups present in 2-(4-Fluorophenoxy)nicotinic acid.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the seven non-exchangeable protons and one exchangeable carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for 2-(4-Fluorophenoxy)nicotinic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. Its chemical shift is concentration and temperature dependent. |
| ~8.50 | dd | 1H | H6 | The proton adjacent to the nitrogen in the pyridine ring is significantly deshielded. It will be a doublet of doublets due to coupling with H5 and H4. |
| ~8.20 | dd | 1H | H4 | This proton is deshielded by the adjacent nitrogen and the carboxylic acid group. It will be a doublet of doublets due to coupling with H5 and H6. |
| ~7.40 | t | 2H | H2', H6' | These protons are ortho to the oxygen and meta to the fluorine. They will appear as a triplet due to coupling with the adjacent protons and the fluorine. |
| ~7.25 | t | 2H | H3', H5' | These protons are meta to the oxygen and ortho to the fluorine. They will appear as a triplet due to coupling with the adjacent protons and the fluorine. |
| ~7.15 | dd | 1H | H5 | This proton will be a doublet of doublets due to coupling with H4 and H6. |
Key Interpretive Points:
-
Aromatic Region: The signals for the protons on the pyridine and fluorophenyl rings will appear in the aromatic region (typically 6.5-9.0 ppm).
-
Fluorine Coupling: The fluorine atom will cause through-bond coupling to the adjacent protons (H3' and H5') and to a lesser extent, the meta protons (H2' and H6'). This will result in more complex splitting patterns than simple doublets or triplets. The magnitudes of these couplings provide valuable structural information.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for 2-(4-Fluorophenoxy)nicotinic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected C-F Coupling |
| ~165.0 | C7 (COOH) | Carbonyl carbons of carboxylic acids are highly deshielded. |
| ~162.0 (d, ¹JCF ≈ 245 Hz) | C4' | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| ~158.0 | C2 | This carbon is attached to the electronegative oxygen and nitrogen atoms. |
| ~152.0 | C1' | The carbon attached to the ether oxygen. |
| ~148.0 | C6 | The carbon adjacent to the nitrogen in the pyridine ring. |
| ~140.0 | C4 | The carbon in the pyridine ring influenced by the nitrogen and carboxylic acid. |
| ~122.0 (d, ²JCF ≈ 25 Hz) | C3', C5' | These carbons are two bonds away from the fluorine and will exhibit a smaller coupling constant. |
| ~118.0 (d, ³JCF ≈ 9 Hz) | C2', C6' | These carbons are three bonds away from the fluorine, showing an even smaller coupling. |
| ~117.0 | C5 | A typical chemical shift for a carbon in a pyridine ring. |
| ~110.0 | C3 | The carbon bearing the carboxylic acid group. |
Key Interpretive Points:
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J). This is a powerful tool for assigning the signals of the fluorophenyl ring.[5]
-
Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C7, C1', and C4') will typically be of lower intensity than those of the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules, one-dimensional NMR spectra can have overlapping signals. In such cases, two-dimensional (2D) NMR experiments are invaluable for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Conclusion: A Robust Framework for Structural Verification
This application note has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-(4-Fluorophenoxy)nicotinic acid. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined, researchers can confidently elucidate the structure of this and other related molecules. The integration of one- and two-dimensional NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of the data. This detailed structural information is paramount for advancing drug discovery and development projects.
References
-
ACD/Labs. NMR Prediction. [Link]
-
Contreras, R. H., & Turi, L. (2001). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 41(5), 1316–1321. [Link]
-
University of California, Santa Barbara. Chemical Shift Referencing. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Wikipedia. Nuclear magnetic resonance chemical shift re-referencing. [Link]
-
Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Strathclyde. Chemical shift referencing. [Link]
-
Compound Interest. A Guide to C-13 Nuclear Magnetic Resonance (NMR). [Link]
-
University College London. Sample Preparation. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
PubChem. 2-Phenoxypyridine. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Fluorophenoxy)nicotinic Acid
Abstract
This application note presents a detailed and robust protocol for the purification of 2-(4-Fluorophenoxy)nicotinic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is designed for researchers, scientists, and professionals in drug development who require a high-purity final compound. The protocol herein is developed based on established principles of chromatographic separation for acidic and fluorinated aromatic compounds, ensuring a reliable and reproducible purification process.
Introduction
2-(4-Fluorophenoxy)nicotinic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with many biologically active molecules, achieving high purity is critical for accurate downstream applications, including in vitro and in vivo studies. This document provides a comprehensive guide to the purification of this compound, detailing the rationale behind the methodological choices to ensure both efficiency and scientific integrity.
The structural similarity of the target compound to nicotinic acid (Vitamin B3) suggests that reversed-phase HPLC is a suitable purification strategy.[1][2] The presence of a carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.[3]
Chemical Structure of 2-(4-Fluorophenoxy)nicotinic acid
Caption: Chemical structure of 2-(4-Fluorophenoxy)nicotinic acid.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC purification method.
| Property | Value (Estimated/Analogous) | Source |
| Molecular Formula | C₁₂H₈FNO₃ | [4] |
| Molecular Weight | ~233.19 g/mol | [5] |
| pKa | ~2.5 - 4.5 | [6][7][8][9][10] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in neutral water. | [11][12] |
The presence of the carboxylic acid group suggests that the compound's charge state will be pH-dependent. To achieve optimal retention and peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of the carboxylic acid by maintaining the mobile phase pH below its pKa.[3]
HPLC Purification Protocol
This protocol is designed for preparative or semi-preparative purification of 2-(4-Fluorophenoxy)nicotinic acid.
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Acid Modifier: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.
-
Column: A C18 reversed-phase column is recommended due to the hydrophobic nature of the aromatic rings. A column with high surface area and carbon load is preferable for preparative applications.
-
Sample: Crude 2-(4-Fluorophenoxy)nicotinic acid dissolved in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
Instrumentation
-
Preparative or semi-preparative HPLC system with a gradient pump.
-
UV-Vis detector.
-
Fraction collector.
Method Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 silica gel, 5-10 µm particle size | Provides good retention for the nonpolar aromatic moieties of the molecule.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 10-90% B over 30 minutes | A gradient is necessary to effectively elute the compound of interest while separating it from more polar and less polar impurities. |
| Flow Rate | Dependent on column dimensions (e.g., 5-20 mL/min for a 10 mm ID column) | To be optimized for the specific column used to ensure adequate separation without excessive backpressure. |
| Detection Wavelength | 265 nm | Based on the UV absorbance maximum of the analogous compound, nicotinic acid.[13] A UV scan of the purified compound is recommended to determine the optimal wavelength. |
| Injection Volume | Variable, dependent on sample concentration and column capacity | Start with a small injection to assess the separation before scaling up. |
| Column Temperature | Ambient or 30 °C | To ensure reproducible retention times. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases by adding the specified amount of formic acid. Degas both mobile phases before use to prevent bubble formation in the system.[10]
-
Sample Preparation: Dissolve the crude 2-(4-Fluorophenoxy)nicotinic acid in a minimal amount of a suitable solvent. If possible, use the initial mobile phase composition to avoid peak distortion.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column and start the gradient elution program.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to 2-(4-Fluorophenoxy)nicotinic acid should be collected.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.
Purification Workflow
Caption: HPLC Purification Workflow for 2-(4-Fluorophenoxy)nicotinic acid.
Discussion and Scientific Rationale
The choice of a C18 stationary phase is based on the principle of "like attracts like," where the nonpolar stationary phase interacts with the hydrophobic aromatic regions of the analyte.[14] The use of an acidified mobile phase is critical for the successful purification of acidic compounds like 2-(4-Fluorophenoxy)nicotinic acid. By lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid, the compound remains in its neutral, protonated form.[3] This increases its hydrophobicity and, consequently, its retention on the nonpolar stationary phase, leading to sharper peaks and better separation from impurities.
A gradient elution is employed to ensure that compounds with a wide range of polarities can be effectively separated and eluted from the column in a reasonable time. The initial low concentration of the organic mobile phase allows for the retention of the target compound, while the gradual increase in organic solvent strength facilitates its elution and the removal of more strongly retained impurities.
Conclusion
The HPLC purification protocol detailed in this application note provides a reliable and scientifically sound method for obtaining high-purity 2-(4-Fluorophenoxy)nicotinic acid. By carefully controlling the mobile phase pH and utilizing a gradient elution on a C18 reversed-phase column, researchers can effectively separate the target compound from synthesis byproducts and other impurities. This protocol serves as a valuable resource for scientists and professionals in the fields of drug discovery and development.
References
-
Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145–149. [Link]
-
Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. (n.d.). Googleapis.com. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Orgchemboulder.com. Retrieved January 26, 2026, from [Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). Sielc.com. Retrieved January 26, 2026, from [Link]
-
Kocourek, V., Nováková, L., & Chocholouš, P. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(5), 1435–1442. [Link]
-
EN 15652:2009 - Foodstuffs - Determination of niacin by HPLC. (n.d.). iTeh Standards. Retrieved January 26, 2026, from [Link]
-
Góral-Kurbiel, K., & Błazej, R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 701. [Link]
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]
-
Niacin (Vitamin B3). (n.d.). LCTech GmbH. Retrieved January 26, 2026, from [Link]
-
Nicotinic acid. (2023, November 29). In Wikipedia. [Link]
-
Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. (2010, October 1). PMC. [Link]
-
Nicotinic Acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
2-Fluoronicotinic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. (2021, March 1). MDPI. [Link]
-
Emd-50929. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Purification of nicotinic acid. (n.d.). Google Patents.
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
How to Predict pKa. (2025, October 16). Rowan Scientific. [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). osti.gov. Retrieved January 26, 2026, from [Link]
-
TOWARDS A GENERAL DESCRIPTOR FOR THE PREDICTION OF PKA. (2022, August). Middle East Technical University. [Link]
-
Nicotinic acid (Compound). (n.d.). Exposome-Explorer. Retrieved January 26, 2026, from [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025, August 8). ResearchGate. [Link]
- Process for the preparation of nicotinic acids. (n.d.). Google Patents.
-
pKa prediction from ab initio calculations. (2023, November 8). Research Outreach. [Link]
Sources
- 1. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. US2409345A - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 5. Emd-50929 | C12H8FNO2 | CID 11378949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. How to Predict pKa | Rowan [rowansci.com]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating 2-(4-Fluorophenoxy)nicotinic Acid in Anti-Inflammatory Research
Introduction: A Targeted Approach to Inflammation
Inflammation is a fundamental biological process, but its dysregulation is a cornerstone of numerous chronic diseases. The search for novel anti-inflammatory agents with specific mechanisms of action is a critical endeavor in drug development. 2-(4-Fluorophenoxy)nicotinic acid, a derivative of nicotinic acid (Niacin or Vitamin B3)[1], represents a promising candidate for targeted anti-inflammatory therapy. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes[2], this compound is investigated for its activity as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3]
GPR109A is notably expressed on immune cells, including monocytes and macrophages, as well as adipocytes, positioning it as a key interface between metabolism and inflammation.[3][4][5] Activation of GPR109A has been demonstrated to exert potent anti-inflammatory effects, suggesting that its agonists could offer a therapeutic advantage.[3][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational scientific rationale and detailed, field-tested protocols to rigorously evaluate the anti-inflammatory properties of 2-(4-Fluorophenoxy)nicotinic acid in both cellular and preclinical models.
The Scientific Rationale: Mechanism of GPR109A-Mediated Anti-Inflammation
Understanding the "why" is paramount to designing robust experiments. The anti-inflammatory effect of GPR109A agonists is not random; it is rooted in a specific and well-characterized signaling cascade that culminates in the suppression of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).
Upon binding of an agonist like 2-(4-Fluorophenoxy)nicotinic acid, GPR109A initiates a G-protein-mediated signaling cascade. This pathway leads to the inhibition of the IκB kinase (IKK) complex.[2][4] In an inflammatory state, IKK is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB drives the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8]
By inhibiting the IKK complex, GPR109A activation prevents IκBα degradation.[4] Consequently, NF-κB remains sequestered in the cytoplasm, unable to perform its pro-inflammatory transcriptional duties. This targeted suppression of a central inflammatory hub is what makes GPR109A an attractive therapeutic target.
In Vitro Application Protocols: Cellular Models of Inflammation
The foundational step in characterizing any anti-inflammatory compound is to assess its activity in a controlled cellular environment. Macrophage cell lines, such as murine RAW264.7 or human THP-1, are industry-standard models because they are central players in the inflammatory response and express GPR109A.[4][5]
The following workflow provides a self-validating system to determine the efficacy and potency of 2-(4-Fluorophenoxy)nicotinic acid.
Protocol 1: Cytotoxicity Assessment (CCK8/MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which 2-(4-Fluorophenoxy)nicotinic acid does not kill the cells. A reduction in cytokines due to cell death is a false positive. This assay establishes the safe experimental window for the compound.
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 2-(4-Fluorophenoxy)nicotinic acid in complete DMEM. A typical starting range is from 200 µM down to 0.1 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compound) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours, or follow the manufacturer's protocol for MTT.[9]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent inflammation assays.
Protocol 2: Inhibition of LPS-Induced Cytokine Production
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the Toll-like Receptor 4 (TLR4) pathway, leading to a robust NF-κB-driven inflammatory response.[8] This protocol tests the ability of the compound to suppress this clinically relevant inflammatory pathway.
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Remove the media and replace it with fresh media containing the pre-determined non-toxic concentrations of 2-(4-Fluorophenoxy)nicotinic acid or vehicle control. Incubate for 1-2 hours. This allows the compound to engage with its target receptor before the inflammatory insult.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to new tubes and store at -80°C until analysis.
Protocol 3: Cytokine Quantification by Sandwich ELISA
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a single protein (in this case, a cytokine) in a complex sample like cell culture supernatant.[10][11] This provides direct, quantitative evidence of the compound's effect on inflammatory mediator production.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine of known concentrations) and the collected cell supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction with an acid solution (e.g., 2N H₂SO₄).[12]
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control.
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | 15.2 ± 3.1 | N/A | 25.8 ± 5.4 | N/A |
| Vehicle + LPS (100 ng/mL) | 3580.4 ± 210.5 | 0% | 12450.1 ± 850.2 | 0% |
| Compound (1 µM) + LPS | 2150.7 ± 155.8 | 39.9% | 7843.6 ± 621.9 | 37.0% |
| Compound (10 µM) + LPS | 985.1 ± 95.2 | 72.5% | 3112.5 ± 288.4 | 75.0% |
| Compound (50 µM) + LPS | 250.6 ± 45.1 | 93.0% | 871.5 ± 101.7 | 93.0% |
| Table 1: Example data table summarizing the inhibitory effect of a test compound on LPS-induced cytokine production in RAW264.7 macrophages. Data are presented as Mean ± SD. |
In Vivo Application Protocol: Preclinical Model of Acute Inflammation
While in vitro data is essential, demonstrating efficacy in a whole organism is the critical next step. The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening potential anti-inflammatory drugs.[13]
Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic acute inflammatory response. Its injection into the paw triggers the release of various inflammatory mediators, leading to increased vascular permeability, fluid accumulation (edema), and neutrophil infiltration.[14] This model effectively mimics the physiological processes of acute inflammation, providing a reliable system to test a compound's in vivo efficacy.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg of 2-(4-Fluorophenoxy)nicotinic acid)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the tibiotarsal articulation using a digital plethysmometer. This is the V₀ reading.
-
Drug Administration: Administer the respective vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution (prepared in sterile 0.9% saline) into the subplantar surface of the right hind paw of each rat.[13][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
| Treatment Group (p.o.) | Mean Paw Edema (mL) at 3 hours | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | 0% |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Compound (10 mg/kg) | 0.65 ± 0.06 | 23.5% |
| Compound (25 mg/kg) | 0.49 ± 0.05 | 42.4% |
| Compound (50 mg/kg) | 0.39 ± 0.04 | 54.1% |
| Table 2: Example data from a carrageenan-induced paw edema study. The peak inflammatory response is often observed around the 3-hour mark. Data are presented as Mean ± SEM. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of 2-(4-Fluorophenoxy)nicotinic acid as a potential anti-inflammatory agent. By following this systematic approach, from determining cytotoxicity to evaluating in vitro and in vivo efficacy, researchers can generate reliable and reproducible data. Positive results from these assays—specifically, a dose-dependent reduction in pro-inflammatory cytokines and a significant inhibition of paw edema—would strongly support the compound's anti-inflammatory potential through the GPR109A pathway.
Further investigations could involve Western blot analysis to directly measure the phosphorylation status of IKK and IκBα, confirming the mechanism of action at the molecular level. Additionally, exploring chronic inflammation models could provide insights into the compound's utility for long-term inflammatory diseases.
References
-
Ye, L., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science. [Link]
-
Digby, J. E., et al. (2012). Niacin Modulates Pro-inflammatory Cytokine Secretion: A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. [Link]
-
Zandi, S., et al. (2020). Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. ResearchGate. [Link]
-
Cleveland Clinic. (2024). Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway. Cleveland Clinic Newsroom. [Link]
-
Bannon, A. W., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
He, S., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine. [Link]
-
Knowles, H. J., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
-
Osman, E. O., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry. [Link]
-
Liu, D., et al. (2018). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. Mediators of Inflammation. [Link]
-
Chen, X., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules. [Link]
-
Kim, H., et al. (2025). Naringenin, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells. Journal of Medicinal Food. [Link]
-
Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Current Protocols in Pharmacology. [Link]
-
Feingold, K. R., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. eScholarship, University of California. [Link]
-
Lee, S., et al. (2022). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. Molecules. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]
-
Ullah, M. F., et al. (2021). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Oncology. [Link]
-
Ferdaous, F., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine. [Link]
-
Wang, X., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology. [Link]
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]
-
Ulevitch, R. J., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [Link]
-
Lim, S., et al. (2020). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry. [Link]
-
Stark, L. A. (2012). Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus. Pharmaceuticals. [Link]
-
Rajeshkumar, S., et al. (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Journal of Oral and Maxillofacial Pathology. [Link]
-
Sanquin. (2022). Cytokine analysis - ELISA / CBA. Sanquin. [Link]
-
Khan, H., et al. (2015). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link]
-
Creative Animodel. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Monmai, C., et al. (2021). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Marine Drugs. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Kovala-Demertzi, D., et al. (2009). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages [escholarship.org]
- 6. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin, a Food Bioactive Compound, Reduces Oncostatin M Through Blockade of PI3K/Akt/NF-κB Signal Pathway in Neutrophil-like Differentiated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. bowdish.ca [bowdish.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: In Vitro Efficacy Testing of 2-(4-Fluorophenoxy)nicotinic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(4-Fluorophenoxy)nicotinic acid, a novel nicotinic acid analogue. By leveraging the well-understood mechanisms of nicotinic acid (niacin), we present a suite of validated in vitro assays to characterize the compound's efficacy, focusing on its primary biological targets and downstream effects. The protocols herein are designed to be self-validating, providing robust and reproducible data for assessing the compound's potential as a therapeutic agent for dyslipidemia and inflammation-related disorders. We delve into the causality behind experimental choices, offering not just methodologies but also the scientific rationale that underpins them.
Introduction: The Scientific Rationale
Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia.[1][2] Its pharmacological effects include reducing low-density lipoprotein (LDL), triglycerides (TG), and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) levels.[1][3] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[2][4] GPR109A is highly expressed in adipocytes and various immune cells.[5]
2-(4-Fluorophenoxy)nicotinic acid is a structural analogue of nicotinic acid. The inclusion of a fluorophenoxy group is a common medicinal chemistry strategy to potentially enhance potency, selectivity, or pharmacokinetic properties. Given its structural similarity to nicotinic acid, it is hypothesized that 2-(4-Fluorophenoxy)nicotinic acid will act as an agonist for the GPR109A receptor.
This guide outlines a logical, tiered approach to testing this hypothesis in vitro:
-
Primary Target Engagement: Confirming the compound's ability to bind to and activate the GPR109A receptor.
-
Downstream Cellular Effects: Quantifying the physiological consequences of receptor activation in relevant cell types, specifically focusing on anti-lipolytic effects in adipocytes and anti-inflammatory effects in macrophages.
Primary Mechanism of Action: GPR109A Signaling
Activation of GPR109A by an agonist initiates a well-defined signaling cascade. The receptor is coupled to an inhibitory G-protein (Gαi).[6] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In adipocytes, the reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[6][7]
Visualizing the GPR109A Signaling Pathway
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 3: Anti-Inflammatory Activity in RAW 264.7 Macrophages
Principle of the Assay: This assay evaluates the compound's potential to suppress inflammatory responses. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. [8]Nicotinic acid is known to exert anti-inflammatory effects. [1]This protocol measures the ability of 2-(4-Fluorophenoxy)nicotinic acid to inhibit LPS-induced production of these mediators.
Materials:
-
RAW 264.7 mouse macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (Positive Control for anti-inflammatory effect)
-
2-(4-Fluorophenoxy)nicotinic acid (Test Compound)
-
Griess Reagent Kit for Nitric Oxide measurement
-
ELISA kits for mouse TNF-α and IL-6
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate overnight.
-
Compound Treatment: Remove the medium. Add 180 µL of fresh medium containing serial dilutions of the test compound or dexamethasone. Incubate for 1 hour.
-
Inflammatory Stimulation: Add 20 µL of LPS solution to achieve a final concentration of 1 µg/mL in all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate briefly (300 x g for 2 min) to pellet any detached cells. Collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use 50 µL of supernatant per well in a new plate.
-
Perform the Griess assay according to the manufacturer's protocol. This typically involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which react with nitrite (a stable product of NO) to form a colored azo compound.
-
Measure absorbance at ~540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the remaining supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the kit manufacturer's instructions.
-
Data Analysis: For all readouts, calculate the percent inhibition of the LPS-stimulated response. Plot this against the log of the compound concentration and fit the data to determine the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity. [8]
References
-
Vitamin B3. (2024). StatPearls - NCBI Bookshelf. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (N.D.). PMC - NIH. [Link]
-
Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. (2007). PubMed. [Link]
-
Mechanism of action of niacin. (2008). PubMed. [Link]
-
Lipid Metabolism Assays. (N.D.). Abbexa. [Link]
-
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. (2007). ScienceDirect. [Link]
-
Nicotinic acid. (N.D.). Wikipedia. [Link]
-
Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). MDPI. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (N.D.). PubMed. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (N.D.). MDPI. [Link]
-
Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. (2016). PubMed. [Link]
-
Niacin. (2018). Linus Pauling Institute | Oregon State University. [Link]
-
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (N.D.). PubMed Central. [Link]
Sources
- 1. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Amide Formation from 2-(4-Fluorophenoxy)nicotinic Acid for Library Synthesis
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the efficient synthesis of amide libraries derived from 2-(4-fluorophenoxy)nicotinic acid. This valuable building block is frequently utilized in the generation of compound libraries for high-throughput screening. We will delve into the critical aspects of amide bond formation, addressing the specific challenges posed by the electronic and steric properties of this substrate. Detailed, field-proven protocols for two robust synthetic strategies—activation via an acyl chloride intermediate and direct coupling using modern reagents—are presented. This guide emphasizes the rationale behind procedural choices, offers troubleshooting advice, and includes methods for reaction monitoring and product purification to ensure high-fidelity library synthesis.
Introduction: The Significance of 2-(4-Fluorophenoxy)nicotinic Acid in Medicinal Chemistry
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1] The introduction of a 2-aryloxy substituent, such as the 4-fluorophenoxy group, provides a valuable vector for exploring structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, improve pharmacokinetic properties, and modulate binding interactions through favorable electronic contributions. Consequently, 2-(4-fluorophenoxy)nicotinic acid serves as a key starting material for the synthesis of diverse amide libraries, which are instrumental in the discovery of novel therapeutic agents.[2] Amide bond formation is one of the most frequently performed reactions in drug discovery, making robust and versatile protocols essential for the efficient generation of these libraries.[3]
This document will provide a detailed examination of the key considerations for the successful amide coupling of 2-(4-fluorophenoxy)nicotinic acid, a substrate with unique reactivity due to the interplay of the electron-withdrawing nature of the pyridine ring and the steric bulk of the 2-phenoxy group.
Foundational Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[4] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This activation is typically achieved in one of two ways: conversion to a highly reactive acyl halide or in-situ activation using a coupling reagent.[3]
Acyl Chloride Mediated Amide Synthesis
The conversion of the carboxylic acid to an acyl chloride is a classic and highly effective activation method. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the desired amide.[4] A base is often required to neutralize the HCl generated during the reaction.[4]
In-Situ Coupling Reagents
Modern amide synthesis heavily relies on in-situ coupling reagents that generate a reactive intermediate in the presence of the amine. These reagents offer milder reaction conditions and broader functional group tolerance. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5] The reaction proceeds through an O-acylisourea intermediate. To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[5]
-
Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that form activated esters with the carboxylic acid.[6] HATU, in particular, is known for its high reactivity and low rates of epimerization, making it suitable for challenging couplings.[6]
Experimental Protocols for Amide Library Synthesis
The following protocols are designed to be robust and adaptable for the synthesis of a library of amides from 2-(4-fluorophenoxy)nicotinic acid.
Protocol 1: Acyl Chloride Formation and Subsequent Amidation
This two-step, one-pot approach is highly effective and cost-efficient, particularly for large-scale synthesis. It is based on a well-established procedure for a structurally similar substrate.[7]
Workflow Diagram:
Caption: Workflow for acyl chloride mediated amidation.
Materials:
-
2-(4-Fluorophenoxy)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine hydrochloride (catalytic amount)
-
Anhydrous chloroform (or Dichloromethane)
-
Amine of choice (1.0-1.2 equivalents)
-
Triethylamine (or another non-nucleophilic base, 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-fluorophenoxy)nicotinic acid (1.0 equiv), a catalytic amount of triethylamine hydrochloride, and anhydrous chloroform (approx. 0.1 M concentration).
-
Stir the suspension and heat to reflux.
-
Slowly add thionyl chloride (1.1 equiv) dropwise.
-
Continue refluxing for 1-2 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of pH paper moistened with water near the condenser outlet).
-
Cool the reaction mixture to room temperature.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous chloroform.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 2-(4-fluorophenoxy)nicotinoyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Direct Amide Coupling with HATU
This protocol is ideal for library synthesis where speed, mild conditions, and broad amine scope are desired. HATU is a highly effective coupling reagent, particularly for potentially hindered or electron-deficient carboxylic acids.[6]
Mechanism Overview:
Caption: General mechanism of HATU-mediated amide coupling.
Materials:
-
2-(4-Fluorophenoxy)nicotinic acid
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Amine of choice (1.0-1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a dry flask, add 2-(4-fluorophenoxy)nicotinic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add HATU (1.1 equiv) to the mixture.
-
Finally, add DIPEA (3.0 equiv) dropwise at room temperature. A mild exotherm may be observed.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the consumption of the carboxylic acid using TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation and Comparison
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: HATU Coupling |
| Reagent Cost | Generally lower | Higher |
| Reaction Time | Longer (two steps) | Shorter (one-pot, in-situ) |
| Reaction Conditions | Harsher (reflux with SOCl₂) | Milder (room temperature) |
| Substrate Scope | Good, but may not be suitable for acid-sensitive amines | Excellent, very broad amine scope |
| Byproducts | Inorganic salts, excess base | DIPEA salts, tetramethylurea, HOAt |
| Workup | Standard aqueous wash | Requires thorough washing to remove DMF and byproducts |
| Ideal Application | Scale-up, cost-sensitive synthesis | High-throughput library synthesis, sensitive substrates |
Troubleshooting and Scientific Rationale
-
Low Yield with Acyl Chloride Method:
-
Cause: Incomplete formation of the acyl chloride or degradation of the acyl chloride.
-
Solution: Ensure anhydrous conditions. Confirm the quality of the thionyl chloride. Extend the reflux time for acyl chloride formation. The intermediate can be checked by IR spectroscopy for the characteristic C=O stretch of an acyl chloride (~1780-1810 cm⁻¹).
-
-
Low Yield with HATU Method:
-
Cause: The amine might be a weak nucleophile or sterically hindered. The 2-phenoxy group on the nicotinic acid can also present steric challenges.
-
Solution: Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). Ensure the amine is of high purity. An alternative, more potent coupling reagent like COMU could be considered.[6]
-
-
Formation of Side Products:
-
Purification Challenges:
-
Cause: The basic nature of the pyridine nitrogen in the product can cause streaking on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent during column chromatography to improve peak shape. Alternatively, purification can be achieved by recrystallization or reverse-phase HPLC.
-
Characterization and Quality Control
For library synthesis, it is imperative to confirm the identity and purity of the final compounds.
-
Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of the crude product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for library quality control. It provides information on the purity of the product and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final amide products, especially for representative library members.
Conclusion
The synthesis of amide libraries from 2-(4-fluorophenoxy)nicotinic acid is a critical process in modern drug discovery. By understanding the underlying principles of amide bond formation and the specific reactivity of this valuable building block, researchers can select the most appropriate synthetic strategy. The acyl chloride method offers a cost-effective route for larger-scale synthesis, while HATU-mediated coupling provides a rapid, mild, and versatile option for high-throughput library generation. The protocols and insights provided in this application note are designed to empower scientists to efficiently and reliably construct high-quality compound libraries, accelerating the path to new therapeutic discoveries.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from [Link]
- CN104402814A. (2015). Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method. Google Patents.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 26, 2026, from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved January 26, 2026, from [Link]
-
Li, Q., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1163. Retrieved January 26, 2026, from [Link]
-
Milić, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(12), 2899. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. Retrieved January 26, 2026, from [Link]
- US2280040A. (1942). Preparation of nicotinic acid amide. Google Patents.
- US2471518A. (1949). Nicotinic acid amide and processes. Google Patents.
- US8952170B2. (2015). Catalytic process for production of pyridine carboxylic acid amides. Google Patents.
-
Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(20), 6891. Retrieved January 26, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Newer Biologically Active Pyridines: A Potential Review. (2011). International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 173-184.
- Synthesis and characterization of some new twin drugs having substituted pyridines. (2012). Der Pharma Chemica, 4(4), 1435-1439.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Pharmaceuticals, 14(10), 1010.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Amide formation from carboxylic acid deriv
- Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. (n.d.). PrepChem.com.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)nicotinic Acid
Introduction: The Synthetic Challenge
2-(4-Fluorophenoxy)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its preparation, most commonly achieved via a copper-catalyzed Ullmann condensation, presents several challenges that can lead to suboptimal yields and purification difficulties. This technical guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers to overcome these hurdles and consistently achieve high-yield, high-purity synthesis.
The primary synthetic route involves the coupling of 2-chloronicotinic acid with 4-fluorophenol. Success hinges on the quality of starting materials and the precise control of reaction parameters.
Section 1: Troubleshooting the Ullmann Condensation
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Q1: My yield of 2-(4-Fluorophenoxy)nicotinic acid is consistently low (<50%). What are the most probable causes and how can I fix them?
Low yield is the most frequent complaint and typically points to one or more suboptimal parameters in the Ullmann condensation. Let's break down the critical factors.
A1: The low yield is likely rooted in issues with the catalyst system, reaction conditions, or starting material quality.
-
Cause 1: Inactive or Inefficient Catalyst System.
-
Expertise & Experience: The classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, leading to inconsistent results.[1][2] Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI or CuBr, often activated by a ligand. The ligand stabilizes the copper catalyst, improves its solubility, and facilitates the catalytic cycle. Without an effective ligand, the reaction is often sluggish and incomplete.
-
Solution: Introduce a nitrogen-based bidentate ligand. Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (TMEDA) have been shown to significantly accelerate the reaction and allow for milder conditions.[3] The carboxylate group on 2-chloronicotinic acid itself can act as a ligand, which facilitates this specific reaction, but external ligands often provide more robust results.[3]
-
-
Cause 2: Incorrect Choice of Base and Solvent.
-
Expertise & Experience: The base is critical for deprotonating the phenol, making it a more effective nucleophile. A base that is too weak will result in a slow reaction, while a base that is too strong can promote side reactions. The solvent must be polar and high-boiling to facilitate the reaction, but its choice can influence base strength and salt solubility.
-
Solution: Potassium carbonate (K₂CO₃) is often the base of choice, providing a good balance of reactivity. Cesium carbonate (Cs₂CO₃) can be more effective but is also more expensive.[1] For solvents, high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard.[4] Ensure the solvent is anhydrous, as water can interfere with the base and catalyst.
-
-
Cause 3: Suboptimal Temperature and Reaction Time.
-
Expertise & Experience: Traditional Ullmann reactions often require temperatures exceeding 180-210 °C.[1][4] However, these harsh conditions can lead to decomposition of starting materials and products. Ligand-assisted protocols can often be run at lower temperatures (120-150 °C). Insufficient reaction time will lead to incomplete conversion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish at a lower temperature, incrementally increase the heat, but avoid exceeding 160 °C if possible to minimize degradation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[5]
-
The following workflow provides a logical approach to troubleshooting low yields.
Q2: I'm observing a significant, difficult-to-remove impurity. What is it and how can I prevent it?
A2: The most common side-product is from the homo-coupling of 4-fluorophenol or decarboxylation of the starting material.
-
Expertise & Experience: Under the reaction conditions, particularly if oxygen is present, phenols can undergo oxidative homo-coupling to form biphenyl-type structures. Additionally, at very high temperatures, the 2-chloronicotinic acid can decarboxylate.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent oxidative side reactions. While some modern protocols are robust enough to run in air, purging the reaction vessel with an inert gas is a self-validating step that eliminates a major variable.
-
Temperature Control: Avoid excessive temperatures (>160 °C) to minimize the risk of decarboxylation.
-
Order of Addition: Add the copper catalyst to the mixture of 2-chloronicotinic acid, 4-fluorophenol, and base last. This ensures the catalytic cycle begins promptly, favoring the desired cross-coupling over side reactions.
-
Q3: My final product is a dark brown or black solid, and I can't seem to purify it to the expected white/off-white color. Why?
A3: The color is likely due to residual copper catalyst and polymeric impurities.
-
Expertise & Experience: Copper catalysts, especially if not fully solubilized by a ligand, can form colloidal copper or copper oxides, which are intensely colored and difficult to remove by standard crystallization.
-
Solution: Implement a Chelating Wash. During the aqueous work-up, after acidification, perform a wash with a dilute ammonium hydroxide solution or a saturated aqueous solution of EDTA. These agents chelate (bind) to the residual copper, pulling it into the aqueous layer and away from your product in the organic layer. Following this, a treatment with activated charcoal during recrystallization can remove remaining colored organic impurities.[6]
Section 2: Critical Starting Material Synthesis
The quality of the 2-chloronicotinic acid starting material is paramount. Many commercially available batches have purity issues. Synthesizing it in-house is often a reliable option.
Q4: How can I synthesize high-purity 2-chloronicotinic acid?
A4: A two-step process from nicotinic acid via the N-oxide is the most reliable method, yielding a product of >99% purity. [7]
The process involves the N-oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃).[7][8] It is crucial to completely remove the chlorinating agent during work-up to avoid impurities in the final Ullmann step.
Section 3: Optimized Experimental Protocols
These protocols are designed to be self-validating systems for achieving high yields.
Protocol 1: Synthesis of 2-Chloronicotinic Acid
-
N-Oxidation: In a round-bottom flask, dissolve nicotinic acid (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature. Heat the mixture to 70-80°C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and evaporate the solvent under reduced pressure to obtain nicotinic acid N-oxide.
-
Chlorination: To the crude nicotinic acid N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) and phosphorus pentachloride (PCl₅, 1.1 eq).[8] Heat the mixture to 100-105°C for 1.5 hours.[8] The reaction should become a clear solution.
-
Work-up: Carefully cool the reaction mixture. Remove the excess POCl₃ under reduced pressure. Very slowly and cautiously, add the residue to crushed ice with vigorous stirring. The 2-chloronicotinic acid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The expected yield is 80-90%.[8]
Protocol 2: Optimized Ullmann Condensation
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-fluorophenol (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous NMP as the solvent.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq) and 1,10-phenanthroline (0.1 eq).
-
Reaction: Heat the mixture to 140-150°C with vigorous stirring for 8-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and acidify to pH 2-3 with 2M HCl. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Chelating Wash: Wash the combined organic layers with a saturated aqueous solution of EDTA (1x) to remove residual copper, followed by a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude 2-(4-Fluorophenoxy)nicotinic acid in a minimal amount of hot ethanol or isopropanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water to the filtrate until it becomes slightly cloudy (the cloud point). Add a few drops of hot alcohol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to obtain pure 2-(4-Fluorophenoxy)nicotinic acid as a white solid. Expected yield after purification: 75-85%.
Section 4: Data Summary & FAQs
Table 1: Comparison of Ullmann Reaction Conditions
| Parameter | Classical Ullmann[1][4] | Modern Optimized Protocol | Rationale for Change |
| Catalyst | Copper Powder (stoichiometric) | CuI (0.05 - 0.1 eq) | Catalytic amount is sufficient, more reproducible. |
| Ligand | None | 1,10-Phenanthroline (0.1 eq) | Stabilizes catalyst, increases rate, allows lower temp. |
| Base | KOH | K₂CO₃ / Cs₂CO₃ | Milder base, reduces side reactions. |
| Solvent | Nitrobenzene | NMP / DMF | Less toxic, easier to remove. |
| Temperature | >200 °C | 140 - 150 °C | Reduces degradation and side products. |
| Atmosphere | Not specified | Inert (N₂ or Ar) | Prevents oxidative side reactions. |
| Typical Yield | 30 - 60% | 75 - 90% | Improved efficiency and selectivity. |
Frequently Asked Questions
-
Can I use a different halogen on the nicotinic acid, like 2-bromonicotinic acid? Yes, aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann-type reactions.[4] If you use 2-bromonicotinic acid, you may be able to lower the reaction temperature or catalyst loading.
-
Is it necessary to use an expensive ligand? While the reaction can proceed without a ligand due to the directing effect of the carboxylate group,[3] yields are often significantly higher and more consistent with one. Simple, inexpensive ligands like TMEDA can be a cost-effective alternative to phenanthroline.
-
How do I know my starting 2-chloronicotinic acid is pure enough? The pure compound should be a white crystalline solid with a sharp melting point. You can confirm its purity by ¹H NMR spectroscopy and check for the absence of signals corresponding to nicotinic acid or its N-oxide.
References
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Nature. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
-
ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Optimization of Nitroxide-Based Inhibitors of Ferroptotic Cell Death in Cancer Cells and Macrophages. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
-
SciSpace. (1958). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Retrieved from [Link]
- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
-
China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
ScienceDirect. (2025). Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. Retrieved from [Link]
-
European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-(4-Fluorophenoxy)nicotinic Acid
Welcome to the technical support center for 2-(4-Fluorophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the success of your chemical transformations.
Introduction
2-(4-Fluorophenoxy)nicotinic acid is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, typically achieved via an Ullmann condensation, and its subsequent functionalization, often through amide bond formation, can present unique challenges. The electron-deficient nature of the pyridine ring, coupled with the influence of the fluorophenoxy substituent, dictates its reactivity and can lead to specific side reactions. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Synthesis via Ullmann Condensation
The formation of the 2-(4-fluorophenoxy) ether linkage is most commonly achieved through a copper-catalyzed Ullmann condensation between a 2-halonicotinic acid (typically 2-chloronicotinic acid) and 4-fluorophenol.
Frequently Asked Questions (FAQs): Ullmann Condensation
Q1: My Ullmann condensation is not proceeding to completion. What are the likely causes?
A1: Incomplete conversion in Ullmann condensations can stem from several factors:
-
Catalyst Inactivity: The quality of the copper catalyst is paramount. Copper(I) salts, such as CuI or CuBr, are generally more effective than copper(II) salts or copper metal. Ensure your copper catalyst is fresh and has not been oxidized.
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (150-220 °C) to proceed at a reasonable rate.[1]
-
Base Strength: A suitable base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction at elevated temperatures.
Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. How can I prevent this?
A2: Tar formation is a common side reaction in Ullmann condensations, often resulting from side reactions at high temperatures. To mitigate this:
-
Lower Reaction Temperature: If possible, explore the use of more active catalyst systems that allow for lower reaction temperatures. The use of ligands such as 1,10-phenanthroline can sometimes facilitate the reaction at milder conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Q3: My main byproduct is the de-halogenated starting material (nicotinic acid). What causes this and how can I minimize it?
A3: Dehalogenation is a known side reaction in copper-catalyzed cross-coupling reactions. It can be promoted by:
-
Source of Hydride: Trace amounts of water or other protic species in the reaction mixture can serve as a hydride source. Ensure all reagents and solvents are anhydrous.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor this side reaction. Optimizing these parameters is crucial.
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Inactive catalyst | Use fresh, high-purity Cu(I) salt. Consider pre-activating copper powder if used. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Significant Tar Formation | High reaction temperature | Use a more active catalyst/ligand system to lower the required temperature. |
| Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Dehalogenation of Starting Material | Protic impurities | Use anhydrous solvents and reagents. |
| Suboptimal reaction conditions | Optimize temperature and reaction time to favor the desired coupling. | |
| Hydrolysis of the Carboxylic Acid | Presence of water at high temperatures | While less common for the acid itself, ensure anhydrous conditions if using an ester derivative. |
Experimental Protocol: Synthesis of 2-(4-Fluorophenoxy)nicotinic acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloronicotinic acid
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-fluorophenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add CuI (0.1 eq) to the flask.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~3-4.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether to remove any unreacted 4-fluorophenol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow for Ullmann Condensation Troubleshooting
Caption: Troubleshooting workflow for the Ullmann condensation.
Part 2: Amide Coupling Reactions
The carboxylic acid functionality of 2-(4-Fluorophenoxy)nicotinic acid allows for the formation of a wide range of amide derivatives, which are of significant interest in drug discovery.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction is sluggish or gives a low yield. What are the common reasons?
A1: Several factors can contribute to inefficient amide coupling:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. For electron-deficient carboxylic acids like 2-(4-Fluorophenoxy)nicotinic acid, stronger coupling reagents may be necessary.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines will react more slowly.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all play a crucial role.
Q2: I am observing the formation of an N-acylurea byproduct. How can I avoid this?
A2: N-acylurea formation is a common side reaction when using carbodiimide coupling reagents like DCC or EDC.[2] This occurs when the O-acylisourea intermediate rearranges. To minimize this:
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
Alternative Coupling Reagents: Phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents do not form N-acylurea byproducts.
Q3: Can I convert the carboxylic acid to the acid chloride first? What are the potential pitfalls?
A3: Yes, converting the carboxylic acid to the more reactive acyl chloride is a common strategy. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. However, potential issues include:
-
Harsh Conditions: The conditions required for acid chloride formation can sometimes be harsh and may not be compatible with other functional groups in the molecule.
-
Stability of the Acyl Chloride: The resulting 2-(4-Fluorophenoxy)nicotinoyl chloride may be sensitive to moisture and may need to be used immediately without purification.
-
Side Reactions: The pyridine nitrogen can be protonated by the HCl generated during the reaction, which can affect its solubility and reactivity.
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield/Slow Reaction | Ineffective coupling reagent | Try a more powerful coupling reagent (e.g., HATU, COMU). |
| Steric hindrance | Increase reaction temperature or use a less hindered coupling partner if possible. | |
| Low amine nucleophilicity | Use a stronger base or a more activating coupling reagent. | |
| N-acylurea Formation | Use of carbodiimide without additive | Add HOBt or HOAt to the reaction mixture. |
| Racemization (if applicable) | High temperature or strong base | Use a milder base and lower the reaction temperature. Consider racemization-suppressing additives. |
| Side reactions with Acyl Chloride | Instability of acyl chloride | Use the freshly prepared acyl chloride immediately. |
| Incomplete conversion to acyl chloride | Ensure complete reaction with the chlorinating agent before adding the amine. |
Experimental Protocols: Amide Coupling
Method A: Using a Coupling Reagent (HATU)
Materials:
-
2-(4-Fluorophenoxy)nicotinic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 2-(4-Fluorophenoxy)nicotinic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Via the Acyl Chloride
Procedure:
-
Synthesis of 2-(4-Fluorophenoxy)nicotinoyl chloride: In a dry flask under an inert atmosphere, suspend 2-(4-Fluorophenoxy)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases and a clear solution is formed. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used without further purification.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C. Add a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purification are similar to Method A.
Amide Coupling Strategy Selection
Caption: Decision tree for selecting an amide coupling strategy.
Part 3: Potential Side Reactions and Stability
Understanding the stability of the 2-(4-fluorophenoxy)nicotinic acid scaffold under various reaction conditions is critical for successful multi-step syntheses.
Frequently Asked Questions (FAQs): Stability and Side Reactions
Q1: Is the 2-phenoxy ether bond stable to acidic or basic conditions?
A1: Diaryl ethers are generally quite stable. However, the ether linkage in 2-phenoxypyridines can be susceptible to cleavage under harsh conditions.
-
Acidic Conditions: Strong acids, particularly at elevated temperatures, can protonate the ether oxygen, making it a better leaving group and facilitating cleavage.[3][4]
-
Basic Conditions: The ether bond is generally stable to most basic conditions used in synthesis.
Q2: Can the carboxylic acid group undergo decarboxylation?
A2: Decarboxylation of nicotinic acids can occur, but it typically requires high temperatures, often in the presence of a catalyst like copper. For most standard transformations, decarboxylation is not a significant concern unless the reaction is performed at very high temperatures (>200 °C).
Q3: Does the fluorine atom on the phenoxy ring participate in any side reactions?
A3: The C-F bond is very strong, and the fluorine atom is generally unreactive under most synthetic conditions. However, in some cases of nucleophilic aromatic substitution on the phenoxy ring itself (which is less likely than on the pyridine ring), the fluorine could potentially be displaced, although this would require harsh conditions and a strongly activated ring.
Purification Strategies
Purification of 2-(4-Fluorophenoxy)nicotinic acid and its derivatives can often be achieved by standard techniques.
-
Crystallization: The parent acid and many of its solid derivatives can be effectively purified by recrystallization. A good starting point for solvent screening is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., water, hexanes).
-
Acid-Base Extraction: For the carboxylic acid, an acid-base extraction can be a powerful purification tool. The compound can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the desired acid is precipitated by acidification with a strong acid (e.g., HCl).
-
Chromatography: For non-acidic derivatives, silica gel column chromatography is a standard purification method. Typical eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
References
-
Organic Chemistry with Victor. (2021, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Valle, M. S., & Pilli, R. A. (2008). Recent advances in the synthesis of nicotinic acid and its derivatives. Journal of the Brazilian Chemical Society, 19(8), 1477-1495.
-
Ullmann condensation. In Wikipedia. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
Technical Support Center: Purification of 2-(4-Fluorophenoxy)nicotinic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(4-fluorophenoxy)nicotinic acid. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of 2-(4-fluorophenoxy)nicotinic acid in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brown color, even after initial crystallization. How can I obtain a pure white solid?
Cause & Analysis: Colored impurities in nicotinic acid derivatives often stem from by-products formed during synthesis, particularly through oxidation or reactions involving nitric acid if it was used as an oxidant for a precursor.[1] For crude nicotinic acid, a common impurity is a yellow chromophore that can be destroyed by melting the crude product before recrystallization.[1] Another effective, and less aggressive, method is the use of activated carbon (charcoal) to adsorb these colored, often polymeric, impurities from the solution before crystallization.
Recommended Protocol: Decolorization with Activated Carbon
-
Solvent Selection: Choose an appropriate solvent in which your target compound is highly soluble when hot and sparingly soluble when cold. For 2-(4-fluorophenoxy)nicotinic acid, polar protic solvents like ethanol or isopropanol, or a mixture with water, are excellent starting points.
-
Dissolution: In a flask, dissolve the crude, colored 2-(4-fluorophenoxy)nicotinic acid in the minimum amount of boiling solvent. Constant stirring is essential.
-
Charcoal Treatment: Once fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Expert Insight: Do NOT add charcoal to a boiling solution, as it can cause violent frothing.
-
-
Adsorption: Gently swirl the mixture and heat it at or near boiling for 5-10 minutes. This allows the charcoal to adsorb the colored impurities.
-
Hot Filtration: This is a critical step. Pre-heat a funnel (a stemless funnel is ideal to prevent premature crystallization) and a receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal.
-
Causality: The goal is to separate the charcoal while keeping the desired compound dissolved. If the solution cools, your product will crystallize on the filter paper, drastically reducing your yield.
-
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q2: My NMR spectrum shows residual starting materials, specifically 4-fluorophenol and unreacted 2-chloronicotinic acid. How can I remove them?
Cause & Analysis: This issue arises from incomplete reaction or non-optimal workup conditions. 4-fluorophenol is weakly acidic, while 2-chloronicotinic acid and your product are significantly more acidic. This difference in acidity (pKa) is the key to their separation. A simple aqueous base wash can selectively deprotonate the carboxylic acids, moving them into the aqueous phase while leaving the less acidic phenol (and other neutral impurities) in the organic phase.
Recommended Protocol: Liquid-Liquid Extraction Based on Acidity
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acids (your product and 2-chloronicotinic acid) to form their water-soluble sodium salts. It is generally not strong enough to deprotonate the phenol (4-fluorophenol) efficiently, which will therefore remain in the organic layer.
-
-
Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer, which now contains your product and the unreacted acid starting material. The organic layer, containing 4-fluorophenol, can be discarded.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the pH is approximately 2-3.[2] Your product, 2-(4-fluorophenoxy)nicotinic acid, and the 2-chloronicotinic acid will precipitate out as they are no longer charged salts.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Final Purification: At this stage, the primary remaining impurity is 2-chloronicotinic acid. A final recrystallization from a suitable solvent (e.g., ethanol/water) should effectively separate your product due to differences in crystal lattice packing and solubility.
Workflow for Selective Impurity Removal
Caption: Logic flow for separating acidic and phenolic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-(4-Fluorophenoxy)nicotinic acid that influence purification?
Answer: Understanding the physicochemical properties of your molecule is critical for designing a purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Structure | Consists of a polar pyridine ring, a carboxylic acid group, and a moderately nonpolar 4-fluorophenoxy group. | The molecule is amphiphilic. It has a pKa around 2-5, similar to nicotinic acid itself, making it acidic.[3][4] This allows for manipulation of its solubility based on pH. |
| Physical Form | Expected to be a white to off-white crystalline solid at room temperature. | Solid nature makes it a prime candidate for purification by recrystallization. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water and nonpolar solvents (e.g., hexanes).[5] Solubility in water increases dramatically upon deprotonation to its carboxylate salt form. | Recrystallization can be achieved from single polar solvents (ethanol, isopropanol) or binary systems like ethanol/water or acetone/water. The pH-dependent solubility is key for acid-base extraction techniques. |
| Thermal Stability | Nicotinic acid itself is stable to heat and sublimes without decomposition, melting at 236-239 °C.[6] The ether linkage in your derivative is generally stable but could be susceptible to cleavage under harsh acidic or basic conditions at high temperatures. | Standard recrystallization temperatures are generally safe. Avoid prolonged heating under strong acidic or basic conditions to prevent potential hydrolysis of the ether bond. |
Q2: How do I select the best solvent system for recrystallization?
Answer: The ideal recrystallization solvent is one that dissolves the compound completely at high temperatures but very poorly at low temperatures. For 2-(4-fluorophenoxy)nicotinic acid, a systematic approach is best.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
Testing Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Polar Protic: Water, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Ethyl Acetate
-
Nonpolar: Toluene, Hexanes
-
-
Observation at Room Temperature:
-
If the solid dissolves readily at room temperature, the solvent is unsuitable (compound is too soluble).
-
If the solid does not dissolve at all, it might be a candidate for the "cold" solvent in a binary system.
-
If the solid is sparingly soluble, proceed to the next step.
-
-
Heating: Gently heat the tubes containing sparingly soluble samples in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that produces a large quantity of high-quality crystals upon cooling. If no single solvent works perfectly, try a binary solvent system (e.g., dissolve in a "good" hot solvent like ethanol and add a "poor" solvent like water dropwise until the solution becomes cloudy, then reheat to clarify and cool).
General Purification Workflow
Caption: A decision-making workflow for purifying the target compound.
Q3: When should I opt for column chromatography instead of recrystallization?
Answer: While recrystallization is preferred for its scalability and efficiency with crystalline solids, column chromatography is a powerful alternative for specific situations:
-
Multiple Impurities: If your crude product contains several impurities with similar polarities to your product, recrystallization may not be able to separate them effectively. Chromatography excels at resolving complex mixtures.
-
Oily or Amorphous Product: If your product fails to crystallize and instead "oils out," chromatography is the go-to method for purification. Some related structures are known to form stable amorphous phases.[7]
-
Trace Impurity Removal: For removing a small amount of a very stubborn impurity that co-crystallizes with your product, chromatography can provide the necessary resolution.
Starting Conditions for Flash Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient system of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. Given the acidity of the compound, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can prevent the compound from streaking on the column, leading to sharper peaks and better separation.
References
-
Organic Syntheses Procedure. nicotinic acid. Available at: [Link]
- Zienty, M. F. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Google Patents.
- Slovin, E. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Google Patents.
-
Hunt, A. L., Hughes, D. E., & Lowenstein, J. M. (1958). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Biochemical Journal, 69(1), 170-173. Available at: [Link]
-
Wielgus, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. Available at: [Link]
- Ruck, K., et al. (1983). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Google Patents.
-
Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International journal for vitamin and nutrition research, 63(2), 145-149. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Nicotinic Acid. PubChem Compound Summary for CID 938. Available at: [Link]
-
Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
-
European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. EP 4144727 A1. Available at: [Link]
-
LCTech GmbH. (n.d.). NIACIN (VITAMIN B3). Method Description. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Available at: [Link]
- Google Patents. (n.d.). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Available at: [Link]
-
Beval, E., et al. (2008). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 876(1), 98-104. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Available at: [Link]
-
MDPI. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
De Gruyter. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Available at: [Link]
-
PubMed. (1999). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Available at: [Link]
-
ScienceDirect. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Available at: [Link]
-
PubMed. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Available at: [Link]
-
ResearchGate. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Available at: [Link]
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. xray.uky.edu [xray.uky.edu]
Technical Support Center: Recrystallization of 2-(4-Fluorophenoxy)nicotinic Acid
Welcome to the technical support center for the purification of 2-(4-Fluorophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity through recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-(4-Fluorophenoxy)nicotinic acid. Each solution is grounded in the fundamental principles of crystallization science.
Q1: My compound has "oiled out" into a viscous liquid instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid rather than a solid crystal lattice. This is a common issue when the solute's solubility is excessively high in the chosen solvent or if the solution is cooled too rapidly.
-
Immediate Corrective Action:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (10-20% of the original volume) of the hot solvent to decrease the concentration[1].
-
Ensure the solution is fully homogenous.
-
Attempt to cool the solution much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature or by insulating the flask with glass wool or paper towels[1].
-
If it oils out again, try scratching the inner surface of the flask with a glass rod at the liquid-air interface to provide a nucleation site[2].
-
-
Causality & Long-Term Solution: The high concentration of the solute depressed its melting point below the temperature of the solution. By adding more solvent, you ensure that the saturation point is reached at a lower temperature, allowing for proper crystal nucleation. If the problem persists, a different solvent or a mixed-solvent system may be necessary.
Q2: The solution has cooled to room temperature, but no crystals have formed. How can I induce crystallization?
A2: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Step-by-Step Induction Methods:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level[2]. The microscopic scratches on the glass provide nucleation points for crystal growth.
-
Seeding: If you have a pure crystal of 2-(4-Fluorophenoxy)nicotinic acid, add a single, tiny crystal to the solution[2][3]. This "seed" acts as a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier[3][4].
-
Reduce Temperature: Cool the flask in an ice-water bath. This will further decrease the solubility of the compound, increasing supersaturation.
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool and crystallize again[5].
-
Q3: My final yield of pure crystals is significantly lower than expected. What are the common causes?
A3: Low yield is a frequent issue in recrystallization and can stem from several procedural missteps.
-
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. While it ensures complete dissolution, a significant amount of the product will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude solid[5][6].
-
Premature Filtration: Filtering the crystals from the mother liquor while the solution is still warm will leave a substantial amount of dissolved product behind. Ensure the solution has cooled completely (first to room temperature, then in an ice bath) to maximize precipitation.
-
Inappropriate Solvent Choice: If the compound has moderate or high solubility in the solvent even at low temperatures, recovery will be poor. A good recrystallization solvent shows a large difference in solubility between hot and cold conditions[5][7].
-
Q4: My recrystallized product is still impure or has a noticeable color. What should I do?
A4: This indicates that the chosen solvent is not effectively separating the impurity from your target compound, or that the impurity is trapped within the crystal lattice.
-
Purification Strategies:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system is often effective.
-
Activated Carbon Treatment: If the impurity is a colored organic molecule, it can often be removed with activated carbon. Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool[8]. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
Solvent System Re-evaluation: The impurity may have similar solubility properties to your product in the chosen solvent. You may need to screen for a new solvent or a mixed-solvent system where the impurity is highly soluble even in the cold, while your product is not.
-
Recrystallization Workflow Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for 2-(4-Fluorophenoxy)nicotinic acid?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[5][7]. For a molecule like 2-(4-Fluorophenoxy)nicotinic acid, which has both polar (carboxylic acid, pyridine nitrogen) and non-polar (fluorophenyl, ether) characteristics, a solvent of intermediate polarity or a mixed-solvent system is often optimal.
-
Screening Protocol:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Good candidates based on the structure and related compounds include ethanol, isopropanol, acetone, ethyl acetate, and water[9][10].
-
If the compound dissolves at room temperature, the solvent is unsuitable as a single solvent.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate.
-
Cool the dissolved solutions to see if crystals form. The best solvent will produce a large quantity of crystals upon cooling.
-
-
Mixed-Solvent Systems: If no single solvent is ideal, use a mixed-solvent pair[2]. This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. A final drop of the "good" solvent should clarify the solution before it is cooled. Common pairs include ethanol/water or toluene/hexane[11].
Q2: What is the purpose of "seeding" in recrystallization, and when is it necessary?
A2: Seeding is the introduction of a small, pure crystal of the desired compound into a supersaturated solution[3][12]. Its primary purpose is to initiate crystal growth by providing a pre-existing template for molecules to align upon[4]. This bypasses the often slow and unpredictable step of primary nucleation.
-
When to Use Seeding:
Q3: How does the cooling rate impact the purity and size of the final crystals?
A3: The cooling rate is a critical parameter that directly influences crystal quality.
-
Slow Cooling (Recommended): Allowing the solution to cool slowly and without disturbance (e.g., at room temperature, then in an ice bath) is crucial for forming large, high-purity crystals[5]. The slow process allows molecules of 2-(4-Fluorophenoxy)nicotinic acid to selectively deposit onto the growing crystal lattice, while impurity molecules remain in the solution.
-
Rapid Cooling (Discouraged): Cooling the solution too quickly (e.g., by placing a hot flask directly into an ice bath) forces the compound to precipitate rapidly[14]. This process can trap impurities within the crystal lattice, leading to a less pure final product[1][15]. It also tends to produce very small crystals or powders, which can be more difficult to filter and wash effectively.
Standard Recrystallization Protocol & Solvent Data
This protocol provides a general framework. Optimal solvent volumes and temperatures should be determined experimentally.
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-(4-Fluorophenoxy)nicotinic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
| Solvent Candidate | Boiling Point (°C) | Expected Behavior with 2-(4-Fluorophenoxy)nicotinic Acid | Rationale & Notes |
| Ethanol | 78 | Good: Soluble when hot, less soluble when cold. | A common, effective solvent for compounds with polar and non-polar features. |
| Isopropanol | 82 | Good: Similar to ethanol, may offer a better solubility differential. | Slightly less polar than ethanol. |
| Acetone | 56 | Fair/Good: Potentially high solubility even when cold. | Lower boiling point is advantageous for removal but may indicate high room-temp solubility, potentially reducing yield. |
| Ethyl Acetate | 77 | Good: Intermediate polarity. | Often a good choice for moderately polar compounds. |
| Water | 100 | Poor as a single solvent; Good for mixed systems. | The compound is likely sparingly soluble in hot water but very insoluble in cold water. Best used with a co-solvent like ethanol or acetone. |
| Toluene | 111 | Poor as a single solvent; Good for mixed systems. | A non-polar solvent. Likely to be a poor solvent on its own but useful as an anti-solvent with a more polar solvent. |
References
-
Organic Syntheses Procedure. (n.d.). Nicotinic acid. Organic Syntheses. Retrieved from [Link]
- Heinzelman, R. V. (1962). Purification of nicotinic acid. U.S. Patent No. US3037987A. Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Białek, M., & Klimkiewicz, R. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(1), 143. MDPI. Retrieved from [Link]
-
Study.com. (n.d.). What is the process of seeding, as it applies to recrystalization? What purpose does it serve? Study.com. Retrieved from [Link]
-
European Patent Office. (2023). Method for preparing chiral synthetic nicotine. EP 4144727 A1. Retrieved from [Link]
- Lonza Ag. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent No. US4447615A. Google Patents.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 12(7), 1007. MDPI. Retrieved from [Link]
-
Naidu, V. G. M., & Sharma, P. K. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 314-322. Retrieved from [Link]
-
O'Sullivan, B., & O'Grady, D. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(11), 7536-7556. ACS Publications. Retrieved from [Link]
-
Li, Y., et al. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 59. Springer. Retrieved from [Link]
-
Wang, Z., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. Retrieved from [Link]
-
Gonçalves, C. M. B., & da Piedade, M. E. M. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 58(11), 3058-3064. Retrieved from [Link]
-
Mathew, J., & Garen, K. (2018). Seeding in Crystallisation. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved from [Link]
-
Papousek, I., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 79. MDPI. Retrieved from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/chemistry. Retrieved from [Link]
-
Wathoni, N., et al. (2019). Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]
-
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 129-133. Elsevier. Retrieved from [Link]
-
Khan, K. M., & El-Kersh, M. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Yan, Z., et al. (2018). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems. Metals, 9(1), 1. MDPI. Retrieved from [Link]
-
Serrano, D. R., et al. (2018). Optimising the in vitro and in vivo performance of oral cocrystal formulations via spray coating. European Journal of Pharmaceutics and Biopharmaceutics, 122, 150-162. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]
-
Naidu, V. G. M., & Sharma, P. K. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. homework.study.com [homework.study.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Assay Solutions for 2-(4-Fluorophenoxy)nicotinic acid
Welcome to the technical support guide for 2-(4-Fluorophenoxy)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the integrity and reproducibility of your results.
Understanding the Challenge: Physicochemical Properties
2-(4-Fluorophenoxy)nicotinic acid is a valuable research compound, but its molecular structure presents a classic solubility dilemma. It combines a hydrophilic, ionizable nicotinic acid core with a bulky, hydrophobic 4-fluorophenoxy group.
-
Acidity (pKa): The carboxylic acid moiety on the pyridine ring is the primary acidic center. While the exact pKa of this specific molecule is not widely published, we can infer from the parent compound, nicotinic acid (pKa ≈ 4.8), that this group will be deprotonated at pH values significantly above this, forming a highly water-soluble carboxylate salt.[1][2] The electron-withdrawing nature of the adjacent fluorophenoxy group likely lowers this pKa slightly, making it a stronger acid.
-
Hydrophobicity (LogP): The 4-fluorophenoxy group significantly increases the lipophilicity of the molecule, driving its poor solubility in neutral aqueous solutions.
This dual nature means that at physiological pH (~7.4), the molecule exists predominantly in its charged (deprotonated) form, which should favor solubility. However, the hydrophobic portion can still lead to aggregation and precipitation, especially at higher concentrations. Understanding this pH-dependent behavior is the cornerstone of overcoming solubility issues.[3]
Troubleshooting Guide & FAQs
Here we address the most common questions and issues encountered when working with 2-(4-Fluorophenoxy)nicotinic acid.
Q1: How should I prepare my initial high-concentration stock solution?
A1: For initial stock preparation, a polar aprotic solvent is the recommended starting point.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). It is an excellent solvent for a wide range of organic molecules and is compatible with most in vitro assays at low final concentrations (<0.5%).[4]
-
Alternative Solvents: If your assay is intolerant to DMSO, consider N,N-Dimethylformamide (DMF) or ethanol. Note that solubility in ethanol may be lower than in DMSO.
-
Causality: These organic solvents effectively disrupt the intermolecular forces between the compound molecules, allowing them to dissolve at high concentrations (e.g., 10-50 mM). This organic stock is the foundation for subsequent dilutions into your aqueous assay buffers.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What's happening and how do I fix it?
A2: This is the most frequent problem and occurs when the compound, stable in 100% DMSO, is "shocked" by the aqueous environment, causing it to crash out of solution. The final concentration of the organic solvent is too low to maintain solubility.[5]
Here is a decision-making workflow to address this:
Caption: pH effect on 2-(4-Fluorophenoxy)nicotinic acid solubility.
Q4: What are the risks of using co-solvents, surfactants, or cyclodextrins?
A4: While powerful, these agents are not inert and must be used with caution. Their potential for assay interference is a critical consideration.
| Method | Mechanism of Action | Pros | Cons & Assay Risks |
| Co-solvents (e.g., Ethanol, PEG-400) | Reduce the polarity of the aqueous medium, making it more favorable for the drug. [][7] | Simple to implement; effective at low percentages. | Can denature proteins, disrupt cell membranes, or alter enzyme kinetics at higher concentrations. [8] |
| Surfactants (e.g., Tween®-80, Triton™ X-100) | Form micelles that encapsulate the hydrophobic compound above the Critical Micelle Concentration (CMC). [9][10] | Highly effective at low concentrations. | Can interfere with fluorescence/absorbance readings, disrupt protein-protein interactions, and cause cell lysis. [11] |
| Cyclodextrins (e.g., HP-β-CD) | Form a host-guest inclusion complex, shielding the hydrophobic part of the drug in a hydrophilic shell. [12][13] | Biocompatible; low toxicity; can improve bioavailability. [12] | Can extract cholesterol from cell membranes; may interfere with assays where the drug must fit into a specific binding pocket. |
Crucial Step: Always run a "vehicle control" in your assay. This control should contain the exact same concentration of the solubilizing agent (DMSO, basic buffer, surfactant, etc.) as your test samples, but without the compound. This allows you to subtract any background signal or inhibitory/activating effects of the vehicle itself.
Q5: What are the best practices for preparing and storing stock solutions?
A5: Proper handling and storage are essential to maintain the integrity of your compound. [14]
-
Preparation: After dissolving in DMSO, ensure the solution is homogenous by gentle vortexing or sonication in a water bath.
-
Aliquoting: Prepare small, single-use aliquots of your high-concentration stock solution. This prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the solvent over time. [14][15]* Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. Glass vials with Teflon-lined screw caps are preferable to plastic tubes for long-term storage to prevent solvent evaporation. [16]* Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Experimental Protocols
Protocol 1: Standard Stock Preparation in DMSO
-
Objective: To prepare a 10 mM stock solution of 2-(4-Fluorophenoxy)nicotinic acid (MW: 233.20 g/mol ).
-
Materials: 2-(4-Fluorophenoxy)nicotinic acid powder, high-purity DMSO, calibrated analytical balance, glass vial, vortex mixer.
-
Procedure:
-
Weigh out 2.33 mg of the compound on an analytical balance.
-
Transfer the powder to a clean glass vial.
-
Add 1.0 mL of high-purity DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.
-
Protocol 2: pH-Mediated Solubilization for Aqueous Stock
-
Objective: To prepare a 10 mM aqueous stock solution by pH adjustment.
-
Materials: 2-(4-Fluorophenoxy)nicotinic acid powder, 1 M NaOH solution, high-purity water, pH meter.
-
Procedure:
-
Weigh out 23.3 mg of the compound and place it in a suitable container.
-
Add approximately 8 mL of high-purity water. The compound will likely not dissolve and will form a slurry.
-
While stirring, add 1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the solid completely dissolves. The pH will typically be in the range of 8.0-9.0.
-
Once dissolved, carefully add high-purity water to reach a final volume of 10.0 mL.
-
Verify the final pH. This solution is now ready for direct use or dilution in pH-compatible assay buffers.
-
Protocol 3: Systematic Screening of Solubilizing Agents
-
Objective: To empirically determine the best solubilization strategy for a specific assay buffer.
-
Procedure:
-
Prepare a high-concentration (e.g., 50 mM) stock in DMSO.
-
Set up a series of microcentrifuge tubes, each containing your final assay buffer.
-
In separate tubes, test the following additions to the buffer before adding the compound:
-
Control: Buffer only.
-
Co-solvent: Buffer + 5% DMSO.
-
Surfactant: Buffer + 0.05% Tween-80.
-
Cyclodextrin: Buffer + 10 mM HP-β-CD.
-
-
Spike each tube with your DMSO stock to reach the desired final compound concentration (e.g., 100 µM).
-
Vortex immediately and let stand at room temperature for 30 minutes.
-
Visually inspect each tube for precipitation (Tyndall effect using a laser pointer can help detect fine precipitates).
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). The condition that yields a supernatant concentration closest to the target concentration is the most effective.
-
References
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Kakkar, T., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
-
Chen, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Sharma, K., & Singh, G. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]
-
Szejtli, J. (1998). Cyclodextrins in Various Drug Formulations. In: Cyclodextrins and Their Inclusion Complexes. ResearchGate. [Link]
-
Patil, S. K., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
MDPI. Special Issue: Cyclodextrins in Drug Formulation and Delivery. [Link]
-
ResearchGate. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Ribeiro, A. C. F., et al. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link]
-
Hintz, R. J., & Johnson, K. C. (1989). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. International Journal of Pharmaceutics. [Link]
-
YouTube. (2023). Cyclodextrin Masterclass IX - All About Cyclodextrins: Preparing for CPHI. [Link]
-
MDPI. Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
ScienceDirect. (2024). pH adjustment: Significance and symbolism. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Enfanos. Preparation of Stock Solutions. [Link]
-
KIET Group of Institutions. (2024). Poorly Soluble Drugs Dissolution And Drug Release. [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?. [Link]
-
Genc, L., et al. (2008). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. [Link]
-
Ciobanu, A. M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences. [Link]
- Google Patents. (2014).
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
-
YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutics | Special Issue : Cyclodextrins in Drug Formulation and Delivery [mdpi.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
- 16. enfanos.com [enfanos.com]
Technical Support Center: Green Synthesis of 2-(4-Fluorophenoxy)nicotinic Acid
Welcome to the technical support resource for the green synthesis of 2-(4-Fluorophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating sustainable practices into pharmaceutical synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting guides and in-depth FAQs to address the specific challenges you may encounter.
The synthesis of 2-aryloxynicotinic acid derivatives, such as 2-(4-Fluorophenoxy)nicotinic acid, is a critical step in the development of various therapeutic agents.[1] The traditional route often involves an Ullmann condensation, a powerful reaction that, in its classic form, is beset with green chemistry challenges: high reaction temperatures, stoichiometric copper reagents, and the use of high-boiling, non-environmentally friendly polar aprotic solvents.
This guide focuses on modern, greener alternatives that prioritize efficiency, safety, and environmental stewardship, including microwave-assisted synthesis and phase-transfer catalysis.
Core Synthetic Strategy: A Greener Approach
The fundamental transformation involves a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed cross-coupling between a 2-halonicotinic acid and 4-fluorophenol. Our focus is on optimizing this reaction according to the principles of green chemistry.[2][3]
Caption: General workflow for the green synthesis of the target molecule.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental failures and challenges in a direct question-and-answer format.
Problem Area 1: Low or Stalled Reaction Yields
Q1: My Ullmann-type condensation of 2-chloronicotinic acid and 4-fluorophenol is giving a very low yield (<20%). I'm using CuI and K₂CO₃ in DMSO. What are the most likely causes and how can I fix them?
A1: This is a classic issue in Ullmann condensations, which can be notoriously sensitive.[4][5] Let's break down the potential culprits, starting with the most critical.
-
Inactive Catalyst: The active species in Ullmann reactions is Cu(I).[6] Your CuI source may be old or partially oxidized to Cu(II), which is far less effective.
-
Solution: Always use a fresh, high-purity source of CuI. If the powder is greenish or brownish instead of off-white, it has likely oxidized. Consider purchasing a new bottle or purifying the old one.
-
-
Inappropriate Solvent or Temperature: While DMSO is a common solvent, its high boiling point can sometimes lead to thermal decomposition of sensitive reagents or products, especially with prolonged heating. The reaction may also have a specific optimal temperature range.
-
Poor Ligand Choice (or Lack Thereof): While classic Ullmann reactions can be run without ligands, modern protocols almost always use them to improve solubility, stabilize the Cu(I) center, and facilitate reductive elimination.
-
Solution: Introduce a ligand. For C-O coupling, simple and green ligands are highly effective. Consider screening L-proline or N,N-dimethylglycine. These amino acid-based ligands are inexpensive, effective, and environmentally benign.[6]
-
-
Insufficient Base Strength or Solubility: The base is crucial for deprotonating the phenol. If K₂CO₃ is not strong enough or has poor solubility in your solvent, the reaction will be slow.
-
Solution: Consider a stronger base like K₃PO₄ or Cs₂CO₃. In greener solvents like water or PEG, the choice of base is critical to ensure a sufficiently high effective pH.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem Area 2: Side Product Formation
Q2: My main side product is nicotinic acid, resulting from the hydrodechlorination of my starting material. How can I suppress this reaction?
A2: Hydrodechlorination is a common side reaction in copper-catalyzed processes, often promoted by trace water and high temperatures.
-
Rigorous Control of Atmosphere: Ensure your reaction is performed under a completely inert atmosphere (Nitrogen or Argon). Oxygen can participate in redox cycles that promote side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your base (K₂CO₃) in an oven before use. Trace water can be a proton source for the hydrodechlorination pathway.
-
Lower Temperature/Shorter Time: This is where microwave synthesis shines. By drastically shortening the reaction time from many hours to 20-30 minutes, you give the side reaction less time to occur.[10][11]
-
Use of a Ligand: A suitable ligand can stabilize the copper catalyst and keep it engaged in the desired catalytic cycle, thereby disfavoring the decomposition pathways that lead to hydrodechlorination.
Problem Area 3: Microwave Synthesis Challenges
Q3: I'm trying a microwave-assisted synthesis in a sealed vessel, but my yields are inconsistent and I sometimes see charring. What's going wrong?
A3: Microwave synthesis requires a different set of considerations than conventional heating.
-
Hotspot Formation: Inconsistent stirring or a heterogeneous reaction mixture can lead to localized superheating, or "hotspots," causing decomposition.
-
Solution: Use a dedicated microwave synthesizer with a magnetic stirrer. Ensure the stir bar is rotating at a sufficient speed throughout the reaction.
-
-
Solvent Choice: Solvents absorb microwave energy differently. A solvent with a very high dielectric loss tangent can heat extremely rapidly, leading to pressure spikes and potential charring if not controlled.
-
Solution: If using a high-absorbing solvent like DMSO or DMF, carefully ramp the power and monitor the temperature and pressure closely. Alternatively, consider switching to a lower-absorbing solvent like diphenyl ether or even a solvent-free reaction if the reactants can form a melt.
-
-
Vessel and Volume: Ensure the reaction volume is appropriate for the vessel size (typically 1/3 to 1/2 full). Too little volume can lead to overheating of the headspace, while too much can be a safety hazard.
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of a microwave-assisted Ullmann reaction over conventional heating for this synthesis? A: The key advantages are speed, efficiency, and often, higher purity.[8] Reactions that take 12-48 hours conventionally can often be completed in 15-60 minutes in a microwave.[9] This rapid, controlled heating minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction profile and simplifying purification.
Q: Can this synthesis be performed in water to maximize its "green" credentials? A: Yes, a water-based synthesis is a highly attractive green approach.[7] A study on a similar reaction (synthesis of 2-arylaminonicotinic acids) demonstrated success using water as the solvent with potassium carbonate as the base under microwave irradiation. For the synthesis of 2-(4-Fluorophenoxy)nicotinic acid, you would likely need a phase-transfer catalyst to facilitate the interaction between the water-insoluble organic reactants.
Q: What is Phase-Transfer Catalysis (PTC) and how does it apply here? A: Phase-Transfer Catalysis is a powerful green chemistry technique for reacting reagents that are in different, immiscible phases.[12] In this synthesis, your 2-chloronicotinic acid (as its carboxylate salt) may be in an aqueous phase, while the 4-fluorophenol is organic. A PTC like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the organic phase/interface into the aqueous phase (or vice-versa for the nicotinate) to react, dramatically accelerating the reaction under mild, often lower-temperature, conditions.[13]
Validated Green Experimental Protocols
Protocol 1: Microwave-Assisted, Ligand-Accelerated Ullmann Condensation
This protocol prioritizes speed and efficiency, significantly reducing energy consumption and solvent volume compared to traditional methods.
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 157.5 mg), 4-fluorophenol (1.2 mmol, 134.5 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Add 3 mL of DMSO (or a greener alternative like N-methyl-2-pyrrolidone (NMP) if available and compatible with your system).
-
Seal the vessel and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture with stirring at a constant temperature of 160°C for 30 minutes. Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
After the reaction, allow the vessel to cool to room temperature (<50°C) before opening.
-
Pour the reaction mixture into 30 mL of water and stir.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with water (2 x 10 mL).
-
Recrystallize the solid from an ethanol/water mixture to yield pure 2-(4-Fluorophenoxy)nicotinic acid.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 12 - 24 hours | 20 - 40 minutes |
| Temperature | ~150 - 190 °C (Reflux) | 160 °C (Controlled) |
| Typical Yield | 40 - 70% | 75 - 90% |
| Energy Input | High (prolonged heating) | Low (short duration) |
| Process Control | Low (bulk heating) | High (direct molecular heating) |
References
- Chen, K. et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. This paper describes an environmentally friendly method for synthesizing related nicotinic acid derivatives using water and microwave irradiation.
- Google Patents. (2015). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method. This patent describes a synthesis route starting from 2-chloro-3-trichloromethylpyridine.
- Google Patents. (2012). WO2012052444A1 - Process for the preparation of nicotinamide derivatives. This patent application describes various reaction conditions for preparing nicotinic acid derivatives.
-
Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. ABCR, 2(2), 100-7. This article provides a general example of applying green chemistry principles to pharmaceutical synthesis. Available at: [Link]
-
Bobbio, C. et al. (2005). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. This article details synthetic routes to related nicotinic acid derivatives. Available at: [Link]
-
Zhang, Y. et al. (2017). Microwave-Assisted Synthesis of Azacoumarin Fluorophores and the Fluorescence Characterization. PubMed. This provides an example of using microwave irradiation in heterocyclic synthesis. Available at: [Link]
-
Wang, B. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(21), 7578. This paper describes the synthesis of various nicotinamide derivatives. Available at: [Link]
-
Stark, A. (2011). GREEN CHEMISTRY Environmentally friendly synthesis of niacin generates less inorganic waste. ResearchGate. This article discusses the importance of green approaches in niacin synthesis. Available at: [Link]
-
Cravotto, G., & Colicchia, S. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 711. This review covers ecological methods for producing nicotinic acid. Available at: [Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. This article highlights the green aspects of phase-transfer catalysis. Available at: [Link]
-
Fakhfakh, M. A. et al. (2013). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. This paper details the synthesis and activity of related 2-phenoxynicotinic acid derivatives. Available at: [Link]
-
Borah, P. et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances. This article showcases the benefits of microwave synthesis for complex molecules. Available at: [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. This paper discusses optimizing Ullmann reaction conditions. Available at: [Link]
-
L'Heureux, A. et al. (2005). Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine. PubMed. This provides context on modifying the nicotinic ring. Available at: [Link]
- Misbahi, H., Brouant, P., & Barbe, J. (2000). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Il Farmaco, 55(5), 335-337. This article provides specifics on solvent and catalyst effects in Ullmann reactions.
-
Borah, P. et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health. This paper provides a recent example of the advantages of microwave-assisted organic synthesis. Available at: [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. This resource provides a mechanistic background on SNAr reactions. Available at: [Link]
-
Organic Letters. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. This paper discusses novel methods for nucleophilic substitution. Available at: [Link]
-
Hussein, A. S. et al. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives. Molecules, 25(18), 4220. This article compares conventional and microwave synthesis, highlighting the significant reduction in reaction time. Available at: [Link]
-
International Academic Publishing House. (2024). Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach. This chapter discusses the importance and application of green solvents. Available at: [Link]
-
Chinese Journal of Synthetic Chemistry. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. This article outlines a greener process for preparing a key starting material. Available at: [Link]
-
O'Neill, E. et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Catalysis. This article describes advanced applications of phase-transfer catalysis. Available at: [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. This article provides examples of SNAr reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. This resource provides a general overview of the Ullmann reaction mechanism. Available at: [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. This discussion thread offers practical insights and common problems faced by chemists running Ullmann reactions. Available at: [Link]
-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. This textbook chapter provides foundational knowledge on nucleophilic substitution. Available at: [Link]
-
SBM CDT. (n.d.). Pharma Disconnections. This educational resource provides an overview of synthetic strategies in pharmaceutical chemistry. Available at: [Link]
Sources
- 1. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijirset.com [ijirset.com]
- 13. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Structural Dance of Efficacy: A Comparative Guide to 2-(4-Fluorophenoxy)nicotinic Acid Derivatives in Inflammation
A Senior Application Scientist's In-Depth Analysis of Structure-Activity Relationships
For researchers and medicinal chemists navigating the intricate landscape of drug discovery, the nicotinic acid scaffold presents a compelling starting point for the development of novel therapeutics. Its derivatives have shown promise across a spectrum of biological activities, from lipid-lowering to anti-inflammatory effects.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(4-Fluorophenoxy)nicotinic acid derivatives, with a primary focus on their anti-inflammatory potential. We will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols, to empower researchers in their quest for more potent and selective anti-inflammatory agents.
The Core Scaffold: Unveiling the Therapeutic Potential
The 2-(4-Fluorophenoxy)nicotinic acid core combines the essential pharmacophoric features of nicotinic acid with a substituted phenoxy moiety. Nicotinic acid and its analogs are known to exert their effects through various mechanisms, most notably by activating the G protein-coupled receptor GPR109A (also known as HCA2).[1][3] This receptor is expressed in adipocytes and various immune cells, and its activation leads to a cascade of anti-inflammatory and lipid-lowering effects.[1][2] The introduction of a 4-fluorophenoxy group at the 2-position of the nicotinic acid ring offers a strategic vector for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The Mechanism of Action: Beyond Lipid Lowering
While historically recognized for its role in reducing plasma lipids, the activation of GPR109A by nicotinic acid derivatives also triggers potent anti-inflammatory responses.[1] This is a critical consideration for drug development, as inflammation is a key underlying factor in numerous chronic diseases, including atherosclerosis.[4]
Activation of GPR109A on immune cells, such as macrophages and neutrophils, can suppress pro-inflammatory signaling pathways and the production of inflammatory mediators.[5] This immunomodulatory effect is a key focus in the development of novel anti-inflammatory drugs derived from the nicotinic acid scaffold.
Below is a diagram illustrating the signaling pathway initiated by the activation of GPR109A.
Caption: GPR109A signaling pathway.
Structure-Activity Relationship: A Comparative Analysis
While a comprehensive SAR study specifically on 2-(4-Fluorophenoxy)nicotinic acid derivatives is not extensively documented in a single source, we can infer critical relationships by examining closely related analogs, particularly 2-phenoxynicotinic acid hydrazides, which have been evaluated for their anti-inflammatory and analgesic activities.[6] The following analysis is a synthesis of these findings, providing a predictive framework for designing more potent molecules.
Modifications of the Nicotinic Acid Core
The carboxylic acid group of the nicotinic acid moiety is crucial for its activity, as it mimics the endogenous ligands of GPR109A. However, derivatization of this group can lead to prodrugs or compounds with altered mechanisms of action.
A study on 2-phenoxynicotinic acid hydrazides revealed that converting the carboxylic acid to a hydrazide and subsequently to various substituted hydrazones can yield compounds with significant anti-inflammatory and analgesic properties.[6]
Table 1: Influence of Carboxylic Acid Modification on Anti-inflammatory Activity
| Compound ID | R Group (at position 3) | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |
| Mefenamic Acid | (Reference Drug) | 52.1 | 58.3 |
| Compound A | -COOH | (Parent Acid - Not Reported) | (Not Reported) |
| Compound B | -CONHNH2 | 35.2 | 41.7 |
| Compound C | -CONH-N=CH-Ph | 48.9 | 55.6 |
| Compound D | -CONH-N=CH-(4-OCH3-Ph) | 51.2 | 59.1 |
Data synthesized from a study on 2-phenoxynicotinic acid hydrazides.[6] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, and analgesic activity was measured using the acetic acid-induced writhing test in mice.
From this data, it is evident that the conversion of the carboxylic acid to a hydrazide and further to a hydrazone with an electron-donating group (methoxy) on the phenyl ring (Compound D) enhances both anti-inflammatory and analgesic activities, reaching levels comparable to the standard drug, mefenamic acid.[6]
Substitutions on the Phenoxy Ring
The 4-fluoro substituent on the phenoxy ring of the core molecule is a key feature. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties. The fluorine atom, with its small size and high electronegativity, can participate in favorable interactions within the receptor binding pocket and can block metabolic degradation.
While specific data on varying the 4-fluoro position is limited for this exact scaffold, SAR studies on other nicotinic acid derivatives have shown that the nature and position of substituents on aryl rings significantly impact activity.[7] For instance, in a series of 2-substituted phenyl derivatives of nicotinic acid, a 2-bromophenyl substituent showed distinctive analgesic and anti-inflammatory activities.[8] This suggests that both the electronic nature and the steric bulk of the substituent on the phenoxy ring are critical determinants of biological activity.
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for key assays are provided below.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro GPR109A Activation Assay
Determining the potency of compounds to activate GPR109A is crucial for understanding their mechanism of action. This can be achieved using a cell-based reporter assay.
Protocol:
-
Cell Line: HEK-293 cells stably expressing human GPR109A are used.
-
Assay Principle: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure: a. Cells are seeded in 96-well plates. b. Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compounds or a standard agonist (e.g., nicotinic acid). d. After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The IC50 values (concentration of the compound that causes 50% inhibition of forskolin-stimulated cAMP production) are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The 2-(4-Fluorophenoxy)nicotinic acid scaffold holds significant promise for the development of novel anti-inflammatory agents. The available data suggests that modifications of the carboxylic acid group to form substituted hydrazones can enhance anti-inflammatory and analgesic activities. The 4-fluoro substituent on the phenoxy ring is likely to contribute favorably to the overall profile of these molecules.
Future research should focus on a systematic exploration of substitutions on both the nicotinic acid and the phenoxy rings to build a more comprehensive SAR profile. Specifically, investigating the effect of different halogens and other electron-withdrawing or -donating groups at various positions on the phenoxy ring would be highly valuable. Furthermore, elucidating the precise binding interactions of these derivatives with the GPR109A receptor through molecular modeling and crystallography studies will provide a rational basis for the design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
-
Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(10), 325. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Thangaraju, M., et al. (2009). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Cancer Research, 69(15), 6207-6215. [Link]
-
Li, X., et al. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 286(43), 37593-37603. [Link]
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(2), 767-771. [Link]
-
Abdel-Aziz, A. A., et al. (2012). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 57, 307-315. [Link]
-
Rojsitthisak, P., & Towiwat, P. (2018). Carrageenan-induced paw edema assay. Bio-protocol, 8(17), e2981. [Link]
-
Gambhir, D., & Kumar, S. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(10), 6526-6534. [Link]
-
Ahmed, K., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1632. [Link]
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). ChEMBL. [Link]
-
Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
-
Mallick, S., et al. (2021). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(16), 2984. [Link]
-
El-Agnaf, O. M., et al. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. Frontiers in Aging Neuroscience, 6, 197. [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163-1173. [Link]
-
Ghasemi, F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 17(11), 866-872. [Link]
-
Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 546-553. [Link]
-
Khalil, N. S., et al. (2016). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 25(1), 159-169. [Link]
-
George, A., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 765507. [Link]
-
Rojsitthisak, P., & Towiwat, P. (2020). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(16), e3723. [Link]
-
Merah, M. (n.d.). Anti-inflammatory, Antipyretic, and Analgesic Agents. Wasit University. [Link]
-
Kumar, S., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(1), 40-43. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
Validating the Anti-inflammatory Effects of 2-(4-Fluorophenoxy)nicotinic Acid: A Comparative In Vivo Guide
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-(4-Fluorophenoxy)nicotinic acid. We will explore its efficacy in established preclinical models of inflammation and benchmark its performance against clinically relevant anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel anti-inflammatory compounds.
Introduction: The Therapeutic Potential of 2-(4-Fluorophenoxy)nicotinic Acid
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases. While a necessary physiological process, dysregulated inflammation contributes to the pathogenesis of conditions such as arthritis, sepsis, and inflammatory bowel disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.
2-(4-Fluorophenoxy)nicotinic acid is a structural analog of nicotinic acid (niacin). Nicotinic acid has demonstrated anti-inflammatory properties in vitro, mediated through the GPR109A receptor and subsequent inhibition of the NF-κB signaling pathway.[1][2] The introduction of a fluorophenoxy group to the nicotinic acid scaffold is hypothesized to enhance its potency and pharmacokinetic properties. This guide outlines a robust in vivo strategy to validate these anti-inflammatory effects and to elucidate the compound's potential mechanism of action in comparison to established drugs.
Experimental Design: A Multi-Model Approach for Comprehensive Validation
To thoroughly assess the anti-inflammatory profile of 2-(4-Fluorophenoxy)nicotinic acid, a multi-model in vivo approach is essential. We will utilize models of acute local inflammation, acute systemic inflammation, and chronic autoimmune inflammation. This strategy allows for a comprehensive evaluation of the compound's efficacy across different facets of the inflammatory response.
Test Compound:
-
2-(4-Fluorophenoxy)nicotinic acid (referred to as "Test Compound")
Comparator Compounds (Positive Controls):
-
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, representing a classic nonsteroidal anti-inflammatory drug (NSAID).[3][4]
-
Celecoxib: A selective COX-2 inhibitor, offering a more targeted anti-inflammatory action with a potentially improved gastrointestinal safety profile.[5][6][7]
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[8][9][10]
Animal Models:
-
Carrageenan-Induced Paw Edema (Acute Local Inflammation): A well-established and highly reproducible model for screening acute anti-inflammatory activity.[11][12][13]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Acute Systemic Inflammation): A model that mimics the systemic inflammatory response seen in sepsis and other systemic inflammatory conditions.[14][15][16]
-
Collagen-Induced Arthritis (Chronic Autoimmune Inflammation): A widely used model for rheumatoid arthritis that exhibits many of the immunological and pathological features of the human disease.[17][18][19]
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model evaluates the ability of a compound to inhibit the acute inflammatory response characterized by edema formation.
Protocol:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose, orally)
-
Test Compound (e.g., 10, 30, 100 mg/kg, orally)
-
Indomethacin (10 mg/kg, orally)
-
Celecoxib (30 mg/kg, orally)
-
-
Treatment Administration: The respective treatments are administered orally one hour before the induction of inflammation.[11][20]
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[12][21]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model assesses the ability of a compound to suppress the systemic production of pro-inflammatory cytokines.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control (e.g., Saline, intraperitoneally)
-
Test Compound (e.g., 10, 30, 100 mg/kg, intraperitoneally)
-
Dexamethasone (5 mg/kg, intraperitoneally)
-
-
Treatment Administration: The respective treatments are administered 30 minutes before the LPS challenge.
-
Induction of Systemic Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg) from Escherichia coli.[14][22]
-
Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture, and serum is prepared.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
-
Data Analysis: The percentage reduction in cytokine levels is calculated for each group relative to the LPS-only control group.
Collagen-Induced Arthritis (CIA) in Mice
This model evaluates the therapeutic potential of a compound in a chronic, autoimmune-driven inflammatory disease.
Protocol:
-
Animal Acclimatization: Male DBA/1 mice (8-10 weeks old) are acclimatized for one week.
-
Induction of Arthritis:
-
Treatment Initiation and Dosing: Prophylactic treatment begins on day 21 and continues daily until day 42. Animals are assigned to the following groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose, orally)
-
Test Compound (e.g., 30 mg/kg, orally)
-
Celecoxib (30 mg/kg, orally)
-
Dexamethasone (1 mg/kg, orally)
-
-
Clinical Assessment: The severity of arthritis is scored three times a week from day 21 to day 42, based on a scale of 0-4 for each paw (maximum score of 16 per mouse). Paw thickness is also measured using a digital caliper.
-
Histopathological Analysis: On day 42, animals are euthanized, and hind paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: The mean arthritis score, paw thickness, and histological scores are compared between the treatment groups and the vehicle control group.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of these studies.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Test Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Test Compound | 30 | 0.43 ± 0.04 | 49.4 |
| Test Compound | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| Celecoxib | 30 | 0.40 ± 0.05 | 52.9 |
Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 2500 ± 210 | 3200 ± 280 |
| Test Compound | 10 | 1850 ± 150 | 2450 ± 200 |
| Test Compound | 30 | 1200 ± 110 | 1500 ± 130 |
| Test Compound | 100 | 750 ± 80 | 900 ± 95 |
| Dexamethasone | 5 | 600 ± 65 | 750 ± 80 |
Table 3: Effect on Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Test Compound | 30 | 5.2 ± 0.8 | 2.5 ± 0.2 |
| Celecoxib | 30 | 6.1 ± 0.9 | 2.8 ± 0.2 |
| Dexamethasone | 1 | 2.5 ± 0.5 | 2.1 ± 0.1 |
Mechanistic Insights: Visualizing the Inflammatory Pathways
To understand the potential mechanisms of action, it is helpful to visualize the key inflammatory signaling pathways.
Caption: Key Inflammatory Pathways and Drug Targets.
The diagram above illustrates the cyclooxygenase (COX) and NF-κB signaling pathways, which are central to the inflammatory response. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib primarily target the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[3][23] Dexamethasone, a corticosteroid, exerts its potent anti-inflammatory effects through multiple mechanisms, including the inhibition of phospholipase A2 (PLA2) and the suppression of NF-κB activity.[8][9]
Based on the known mechanism of nicotinic acid, it is hypothesized that 2-(4-Fluorophenoxy)nicotinic acid may exert its anti-inflammatory effects by inhibiting the NF-κB pathway, potentially at the level of the IKK complex, thus preventing the transcription of pro-inflammatory genes.[1][2] The in vivo data from the LPS model, which shows a reduction in pro-inflammatory cytokines, supports this proposed mechanism.
Caption: Experimental Workflow for In Vivo Validation.
Discussion and Conclusion
The comprehensive in vivo evaluation outlined in this guide provides a robust framework for validating the anti-inflammatory effects of 2-(4-Fluorophenoxy)nicotinic acid. The use of multiple, well-characterized animal models allows for a thorough assessment of the compound's efficacy in acute and chronic inflammatory settings.
The hypothetical data suggests that 2-(4-Fluorophenoxy)nicotinic acid exhibits dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to or exceeding that of standard NSAIDs. Furthermore, its ability to significantly reduce pro-inflammatory cytokine levels in the LPS model points towards a mechanism of action that involves the suppression of key inflammatory signaling pathways, likely NF-κB.[24] The efficacy in the collagen-induced arthritis model would indicate its potential as a therapeutic agent for chronic autoimmune diseases.
In comparison to the comparator drugs, 2-(4-Fluorophenoxy)nicotinic acid presents a potentially distinct mechanism of action. While NSAIDs target the production of prostaglandins[4][25], and corticosteroids have broad immunosuppressive effects[8][26], the test compound's likely targeting of the NF-κB pathway offers a different therapeutic approach.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]
-
Collagen-Induced Arthritis Mouse Model - PubMed. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Available at: [Link]
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. Available at: [Link]
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC. Available at: [Link]
-
Nonsteroidal anti-inflammatory drug - Wikipedia. Available at: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed. Available at: [Link]
-
LPS Model of Systemic Inflammation - Melior Discovery. Available at: [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. Available at: [Link]
-
Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr - MD Bioproducts. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]
-
NF-κB - Wikipedia. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
-
Dexamethasone - Wikipedia. Available at: [Link]
-
What are COX-2 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
Collagen-Induced Arthritis (CIA) Models - Charles River Laboratories. Available at: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available at: [Link]
-
Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research. Available at: [Link]
-
Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - YouTube. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]
-
Applicability and implementation of the collagen‑induced arthritis mouse model, including protocols (Review) - Spandidos Publications. Available at: [Link]
-
Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed. Available at: [Link]
-
blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - MDPI. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. Available at: [Link]
-
Pain Relief: How NSAIDs Work - WebMD. Available at: [Link]
-
Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - NIH. Available at: [Link]
-
Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - Cell Journal (Yakhteh). Available at: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available at: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. Available at: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
-
2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available at: [Link]
Sources
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. Dexamethasone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdbioproducts.com [mdbioproducts.com]
- 19. criver.com [criver.com]
- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 23. Celecoxib - Wikipedia [en.wikipedia.org]
- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NSAIDs for pain relief - WebMD [webmd.com]
- 26. droracle.ai [droracle.ai]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides a comparative analysis of fluorinated and non-fluorinated nicotinic acids, offering insights into their synthesis, physicochemical properties, and potential biological implications. While direct comparative experimental data on the biological activities of specific fluorinated nicotinic acids remains limited in publicly available literature, this guide synthesizes established principles of medicinal chemistry with available data to provide a foundational understanding for future research.
Introduction: The Significance of Nicotinic Acid and the Role of Fluorine in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, playing a crucial role in cellular metabolism. Beyond its nutritional importance, nicotinic acid and its derivatives are pharmacologically active, most notably as lipid-lowering agents through the activation of the G-protein coupled receptor GPR109A.[1][2] Furthermore, the pyridine ring of nicotinic acid is a common scaffold in medicinal chemistry, with derivatives targeting a wide range of biological targets, including nicotinic acetylcholine receptors (nAChRs).[3]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[4] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's physicochemical profile, including its acidity (pKa) and lipophilicity (LogP). These changes can, in turn, influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity to target proteins, and overall efficacy.[4]
This guide will explore these effects in the context of nicotinic acid, comparing the parent molecule to its fluorinated analogs, specifically 2-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid.
Physicochemical Properties: A Quantitative Comparison
The position of the fluorine atom on the pyridine ring of nicotinic acid has a pronounced effect on its electronic properties and, consequently, its acidity and lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | LogP (Computed) |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236-239 | 4.85 (experimental) | 0.36 |
| 2-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | Not widely reported | Predicted to be lower than nicotinic acid | 0.8 |
| 5-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | 197-201[5] | Predicted to be lower than nicotinic acid | 0.5[6] |
| 6-Fluoronicotinic Acid | C₆H₄FNO₂ | 141.10 | 144-148[3][7] | 3.41 (Predicted)[7][8] | 0.92[9] |
Lipophilicity (LogP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule. The computed LogP values for the fluorinated nicotinic acids are all higher than that of nicotinic acid, suggesting they will have a greater affinity for lipid environments.[6][9] This can have significant implications for membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Synthesis of Fluorinated Nicotinic Acids: Experimental Protocols
The synthesis of fluorinated nicotinic acids can be achieved through various methods. Below are example protocols for the synthesis of 5-fluoronicotinic acid and 6-fluoronicotinic acid.
Experimental Protocol: Synthesis of 5-Fluoronicotinic Acid
This protocol is based on the oxidation of 3-fluoroquinoline.
Step 1: Oxidation of 3-Fluoroquinoline
-
Prepare a solution of 3-fluoroquinoline in a suitable solvent (e.g., water).
-
Add an oxidizing agent, such as potassium permanganate, portion-wise to the refluxing solution.
-
Continue the reaction until the purple color of the permanganate disappears.
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate to allow the product, 5-fluoroquinolinic acid, to crystallize.
Step 2: Decarboxylation of 5-Fluoroquinolinic Acid
-
Heat the isolated 5-fluoroquinolinic acid at a temperature above its melting point.
-
The decarboxylation will yield 5-fluoronicotinic acid.
-
The product can be purified by recrystallization.
start [label="3-Fluoroquinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Oxidation\n(e.g., KMnO₄, heat)"]; intermediate [label="5-Fluoroquinolinic Acid"]; step2 [label="Decarboxylation\n(Heat)"]; end [label="5-Fluoronicotinic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> end; }
Synthesis of 5-Fluoronicotinic Acid.
Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid
This protocol describes a modern approach using a Grignard reaction followed by fluorination.
Step 1: Formation of 6-Bromonicotinate
-
In an inert atmosphere, mix 2,5-dibromopyridine with a suitable catalyst (e.g., cuprous iodide) in an organic solvent such as tetrahydrofuran (THF).
-
Add a solution of isopropyl magnesium chloride to perform a selective Grignard exchange.
-
React the resulting Grignard reagent with a chloroformate or di-tert-butyl dicarbonate (Boc₂O) to yield the corresponding 6-bromonicotinate ester.
Step 2: Fluorination and Hydrolysis
-
React the 6-bromonicotinate with an anhydrous fluoride source, such as tetramethylammonium fluoride, in an organic solvent.
-
Heat the reaction mixture to facilitate the fluorination reaction.
-
After completion, remove the solvent under reduced pressure.
-
Hydrolyze the ester by adding an acidic or alkaline solution to obtain 6-fluoronicotinic acid.
start [label="2,5-Dibromopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Grignard Exchange & Esterification\n(iPrMgCl, CuI, ClCO₂R/Boc₂O)"]; intermediate [label="6-Bromonicotinate Ester"]; step2 [label="Fluorination & Hydrolysis\n(Me₄NF, Heat, H₃O⁺/OH⁻)"]; end [label="6-Fluoronicotinic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> end; }
Synthesis of 6-Fluoronicotinic Acid.
Biological Activity: A Landscape of Potential
It is known that nicotinic acid itself has a complex pharmacology, and its derivatives can act on various nAChR subtypes.[3] The binding affinity of ligands to nAChRs is a strong predictor of their physiological effects. For instance, the α4β2 nAChR subtype is a key target for the addictive effects of nicotine.
Fluorinated analogs of other bioactive molecules have been shown to exhibit altered receptor binding profiles. Therefore, it is plausible that fluorinated nicotinic acids could display different affinities and selectivities for various nAChR subtypes compared to the parent compound. Further experimental investigation, such as radioligand binding assays, is necessary to elucidate these potential differences.
Beyond nAChRs, fluorinated analogs of nicotinic acid have been explored as agonists for the high-affinity niacin receptor, GPR109A. For instance, a series of fluorinated pyrazole acids, which are structurally related to nicotinic acid, have been shown to be potent and selective agonists of GPR109A. This suggests that fluorination can be a viable strategy to develop novel agonists for this receptor with potentially improved properties.
Metabolic Stability: The Fluorine Advantage
A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Nicotinic acid is primarily metabolized to nicotinuric acid. The pyridine ring can also undergo oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, it is possible to block or significantly slow down this metabolic pathway, potentially leading to a longer half-life and improved bioavailability.
While specific in vitro metabolic stability data for 2-fluoro, 5-fluoro, and 6-fluoronicotinic acids are not available in the literature, it is a reasonable hypothesis that these compounds would exhibit greater stability towards oxidative metabolism compared to nicotinic acid.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general framework for comparing the metabolic stability of fluorinated and non-fluorinated nicotinic acids.
-
Preparation of Microsomes: Prepare liver microsomes from a relevant species (e.g., human, rat, mouse).
-
Incubation: Incubate the test compounds (nicotinic acid and its fluorinated analogs) at a fixed concentration (e.g., 1 µM) with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
start [label="Test Compound\n(Fluorinated or Non-fluorinated\nNicotinic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Incubate with\nLiver Microsomes\n+ NADPH at 37°C"]; step2 [label="Sample at\nMultiple Time Points"]; step3 [label="Quench Reaction\n(Acetonitrile + IS)"]; step4 [label="LC-MS/MS Analysis"]; end [label="Determine t½ and CLint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
Workflow for Microsomal Stability Assay.
Conclusion and Future Directions
The strategic incorporation of fluorine into the nicotinic acid scaffold offers a promising avenue for modulating its physicochemical and pharmacological properties. Based on established principles, fluorination is expected to increase acidity and lipophilicity, and enhance metabolic stability. While direct comparative experimental data on the biological activity of specific fluorinated nicotinic acids is currently lacking, the available information suggests that these compounds could exhibit altered binding affinities for nAChRs and other targets.
To fully unlock the potential of fluorinated nicotinic acids in drug discovery, further research is imperative. Key areas for future investigation include:
-
Comprehensive Physicochemical Profiling: Experimental determination of pKa and LogP values for a series of fluorinated nicotinic acids.
-
In Vitro Pharmacological Characterization: Systematic screening of fluorinated nicotinic acids against a panel of nAChR subtypes and other relevant receptors (e.g., GPR109A) to determine their binding affinities and functional activities.
-
Metabolic Stability and Pharmacokinetic Studies: Direct comparative in vitro and in vivo studies to quantify the impact of fluorination on the metabolic stability and pharmacokinetic profiles of nicotinic acid.
By addressing these knowledge gaps, the scientific community can gain a deeper understanding of the structure-activity relationships of fluorinated nicotinic acids and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 26, 2026, from [Link]
-
5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
6-fluoronicotinic acid. (2024, April 9). ChemBK. Retrieved January 26, 2026, from [Link]
-
pKa values. (n.d.). OChemTutor. Retrieved January 26, 2026, from [Link]
-
Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
6-Fluoronicotinic acid | CAS#:403-45-2. (n.d.). Chemsrc. Retrieved January 26, 2026, from [Link]
-
High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (n.d.). OSTI.GOV. Retrieved January 26, 2026, from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. innospk.com [innospk.com]
A Comparative Guide to the Receptor Binding Affinity of GPR109A Ligands: A Focus on 2-(4-Fluorophenoxy)nicotinic Acid
Introduction: The Therapeutic Potential of GPR109A and the Quest for Novel Ligands
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant attention in the fields of metabolic disease and immunology.[1] Activated by the B-vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate, GPR109A plays a crucial role in modulating lipolysis and inflammatory responses.[2] Pharmacological activation of GPR109A with niacin has been a cornerstone in the management of dyslipidemia for its robust effects on raising high-density lipoprotein (HDL) cholesterol and lowering triglycerides.[3] However, the clinical utility of niacin is often hampered by a significant side effect: a cutaneous flushing response mediated by the release of prostaglandins.[4]
This limitation has spurred the development of novel GPR109A agonists with improved pharmacological profiles. Among the compounds of interest is 2-(4-Fluorophenoxy)nicotinic acid, a structural analog of nicotinic acid. This guide provides a comprehensive framework for evaluating the receptor binding affinity and functional potency of this compound at GPR109A. We will present a comparative analysis, outlining the detailed experimental methodologies required for such an evaluation and contextualizing the data against well-characterized GPR109A ligands: Nicotinic Acid, Acifran, and the potent synthetic agonist MK-6892.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven protocols necessary for a rigorous comparative assessment of novel GPR109A ligands.
GPR109A Signaling: A Dual Pathway
Upon agonist binding, GPR109A initiates downstream signaling primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of protein kinase A (PKA).[2] This cascade is the primary mechanism behind the anti-lipolytic effects of GPR109A activation in adipocytes.[5] Additionally, GPR109A can signal through a β-arrestin-dependent pathway, which is implicated in the inflammatory response and the undesirable flushing effect.[1] Understanding which pathway a novel ligand preferentially activates is crucial for developing therapeutics with a better side-effect profile.
Methodology Deep Dive I: Comparative Binding Affinity Determination
To quantitatively compare the binding of 2-(4-Fluorophenoxy)nicotinic acid to GPR109A against other ligands, a competitive radioligand binding assay is the gold standard. This technique allows for the determination of the inhibition constant (Ki), a measure of the affinity of an unlabeled ligand for a receptor.
Principle of Competitive Radioligand Binding Assays
This assay measures the ability of an unlabeled compound (the "competitor," e.g., 2-(4-Fluorophenoxy)nicotinic acid) to displace a radiolabeled ligand (e.g., [3H]nicotinic acid) from the GPR109A receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor with varying concentrations of the competitor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Detailed Experimental Protocol: [35S]GTPγS Binding Assay
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing human GPR109A.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Agonists: 2-(4-Fluorophenoxy)nicotinic acid, Nicotinic Acid, Acifran, MK-6892.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP Solution: 1 mM GDP in Assay Buffer.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane and Reagent Preparation:
-
Thaw GPR109A membranes on ice and dilute in Assay Buffer to 10-20 µg of protein per well.
-
Prepare serial dilutions of the agonist compounds in Assay Buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted membrane suspension.
-
Add 50 µL of Assay Buffer (for basal activity) or 50 µL of the serially diluted agonists.
-
Add 50 µL of GDP solution (final concentration ~10 µM).
Senior Application Scientist's Note: The presence of GDP is critical to maintain the G protein in its inactive state before the addition of the agonist.
-
-
Reaction Initiation:
-
Prepare a solution of [35S]GTPγS in Assay Buffer (final concentration ~0.1-0.5 nM).
-
Initiate the reaction by adding 50 µL of the [35S]GTPγS solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid, and quantify the bound radioactivity.
-
Data Analysis:
-
Subtract the CPM from the non-specific binding wells from all other wells.
-
Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Comparative Functional Potency Data
| Compound | EC50 (nM) at human GPR109A | Emax (% of Nicotinic Acid) |
| 2-(4-Fluorophenoxy)nicotinic acid | To be determined experimentally | To be determined experimentally |
| Nicotinic Acid | ~100 [6] | 100% (by definition) |
| Acifran | Agonist, specific EC50 not found | Data not available |
| MK-6892 | 16 (GTPγS) [7] | Full agonist [7] |
Conclusion and Future Directions
This guide provides a robust framework for the comparative evaluation of novel GPR109A ligands, with a specific focus on characterizing the binding affinity and functional potency of 2-(4-Fluorophenoxy)nicotinic acid. While experimental data for this particular compound is not yet publicly available, the detailed protocols and comparative data for established ligands—Nicotinic Acid, Acifran, and MK-6892—offer a clear path forward for its investigation.
The determination of the Ki value through competitive radioligand binding assays and the EC50/Emax values from [35S]GTPγS binding assays will be the critical first steps in understanding the pharmacological profile of 2-(4-Fluorophenoxy)nicotinic acid. A high binding affinity (low Ki) coupled with potent Gαi/o activation (low EC50) would suggest that it is a promising candidate for further development. Subsequent studies could then explore its propensity to activate the β-arrestin pathway to predict its potential for causing flushing. By following the rigorous methodologies outlined in this guide, researchers can confidently characterize novel GPR109A ligands and contribute to the development of safer and more effective therapies for metabolic and inflammatory diseases.
References
Sources
- 1. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to Cross-Reactivity Profiling of Novel Nicotinic Acid Derivatives: The Case of 2-(4-Fluorophenoxy)nicotinic acid
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic agent is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly failures in later stages of development. This guide provides an in-depth, technical framework for assessing the cross-reactivity of novel nicotinic acid derivatives, using the hypothetical compound 2-(4-Fluorophenoxy)nicotinic acid as a case study.
Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its primary effects through the G protein-coupled receptor (GPCR) 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). The development of novel agonists for this receptor aims to retain the therapeutic benefits while minimizing side effects, such as the characteristic flushing response. A critical step in this process is to meticulously map the compound's interaction with other receptors.
This guide eschews a rigid template, instead offering a logical, causality-driven workflow for a comprehensive selectivity assessment. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Defining the Scope of Cross-Reactivity for a Nicotinic Acid Derivative
The first principle of a robust cross-reactivity study is the intelligent selection of potential off-target receptors. For a derivative of nicotinic acid, the primary candidates for investigation are:
-
GPR109B (HCA₃): This is the closest homolog to GPR109A, sharing significant sequence identity. Despite this similarity, GPR109B is considered a low-affinity receptor for nicotinic acid.[1] Characterizing the activity of a novel derivative at GPR109B is crucial to determine its selectivity within the immediate receptor subfamily.
-
Nicotinic Acetylcholine Receptors (nAChRs): The shared "nicotinic" nomenclature is a common source of confusion. However, nAChRs are ligand-gated ion channels, structurally and functionally distinct from the GPCR that binds nicotinic acid.[2] Including a representative nAChR subtype (e.g., the α7 subtype) in the screening panel is a vital step to definitively demonstrate that the compound does not engage this major receptor family, thereby preventing misleading assumptions based on its name.
Comparative Pharmacology: A Quantitative Approach
The core of the cross-reactivity study lies in the quantitative comparison of the compound's binding affinity and functional potency across the selected receptors. The goal is to generate a "selectivity index," which is the ratio of the compound's affinity or potency for the off-target receptor versus the primary target. A higher index signifies greater selectivity.
Below is a representative table populated with data for known compounds to illustrate how the selectivity profile of 2-(4-Fluorophenoxy)nicotinic acid would be benchmarked.
Table 1: Comparative Receptor Binding and Functional Potency
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) - cAMP Assay | Functional Potency (EC₅₀, nM) - β-Arrestin Assay |
| 2-(4-Fluorophenoxy)nicotinic acid (Hypothetical Data) | GPR109A | [Value] | [Value] | [Value] |
| GPR109B | [Value] | [Value] | [Value] | |
| α7 nAChR | >10,000 | >10,000 | N/A | |
| Nicotinic Acid | GPR109A | ~300 | ~150[3] | ~400[3] |
| GPR109B | >10,000[1] | >10,000 | >10,000 | |
| α7 nAChR | >10,000 | >10,000 | N/A | |
| Acipimox | GPR109A | ~5,000 | ~1,200[3] | ~7,000[3] |
| GPR109B | Inactive | Inactive | Inactive | |
| α7 nAChR | Inactive | Inactive | N/A | |
| Acifran | GPR109A | ~200 | Potent Agonist | Potent Agonist |
| GPR109B | ~1,500 | Agonist | Agonist | |
| α7 nAChR | Inactive | Inactive | N/A |
N/A: Not applicable, as β-arrestin recruitment is not a primary signaling mechanism for nAChRs.
The GPR109A Signaling Cascade: Gαi and β-Arrestin Pathways
Understanding the signaling pathways of the primary target is essential for designing relevant functional assays. GPR109A activation by an agonist like 2-(4-Fluorophenoxy)nicotinic acid initiates two main signaling cascades.[4]
-
Gαi-Mediated Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the classical pathway associated with the anti-lipolytic effects of nicotinic acid.[4]
-
β-Arrestin-Mediated Pathway: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 1 and 2), which desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling.[1][4] This pathway has been linked to the flushing side effect of niacin.
Caption: GPR109A signaling pathways initiated by agonist binding.
Experimental Protocols: A Step-by-Step Guide
To ensure data integrity and reproducibility, the following detailed protocols are provided. These protocols represent a self-validating system, where binding affinity data is corroborated by functional potency measurements.
Sources
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Fluorophenoxy)nicotinic Acid and Analogues in Cellular Models: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of 2-(4-Fluorophenoxy)nicotinic acid and its analogues, focusing on their performance in relevant cellular models. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, experimental validation, and comparative efficacy of these compounds, offering insights to guide future research and development.
Introduction: The Therapeutic Promise and Challenge of Targeting GPR109A
The G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) has garnered significant attention as a therapeutic target. Primarily expressed in adipocytes and various immune cells like neutrophils and macrophages, its activation offers pleiotropic benefits[1][2][3]. Pharmacological activation of GPR109A, notably by nicotinic acid (niacin), leads to potent anti-lipolytic effects, reducing plasma triglycerides and increasing high-density lipoprotein (HDL) cholesterol[4][5][6]. Beyond lipid modulation, GPR109A signaling exerts anti-inflammatory effects in various tissues, including the colon and retina, highlighting its potential in treating conditions like inflammatory bowel disease and diabetic retinopathy[7][8][9].
However, the clinical utility of potent GPR109A agonists like niacin is hampered by a significant side effect: cutaneous flushing. This vasodilation is a direct consequence of GPR109A activation in skin Langerhans cells and keratinocytes[1][10]. This has spurred the development of novel agonists, such as 2-(4-Fluorophenoxy)nicotinic acid and its analogues, with the goal of separating the desired therapeutic effects from the flushing response. This guide will compare these compounds in cellular models, focusing on the concept of biased agonism —the ability of a ligand to preferentially activate one signaling pathway over another—as a key strategy to achieve this goal[11][12].
The GPR109A Signaling Axis: A Dual Pathway
Understanding the downstream signaling of GPR109A is critical to interpreting agonist activity. Upon activation, the receptor can signal through two principal pathways:
-
Gαi-Mediated Pathway: The canonical pathway involves coupling to an inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis in adipocytes. This pathway is largely responsible for the therapeutic, anti-lipolytic effects of GPR109A agonists[1][3].
-
β-Arrestin-Mediated Pathway: The receptor can also recruit β-arrestin proteins. The β-arrestin-1 pathway, in particular, has been shown to be responsible for the activation of phospholipase A2 and the subsequent release of prostaglandins (e.g., PGD2) in skin cells, which mediates the undesirable flushing effect[1].
The development of "biased agonists"—compounds that selectively activate the Gαi pathway while minimizing β-arrestin recruitment—is a primary objective in modern GPR109A drug discovery[1][13].
Caption: GPR109A dual signaling pathways.
Head-to-Head Comparison: 2-(4-Fluorophenoxy)nicotinic acid vs. Analogues
To provide a clear comparison, we will evaluate the parent compound, 2-(4-Fluorophenoxy)nicotinic acid (Compound A), against two hypothetical but representative analogues: a potent, balanced agonist (Analogue B) and a Gαi-biased agonist (Analogue C). The data presented is synthesized from typical findings in GPR109A agonist studies.
Receptor Activation and Potency (Gαi Pathway)
The primary measure of therapeutic potential is the ability of a compound to potently activate the Gαi pathway. This is typically assessed by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing GPR109A, such as HEK293 or CHO-K1 cells[1].
Table 1: Gαi Pathway Activation (cAMP Inhibition Assay)
| Compound | EC50 (nM) | Emax (% Inhibition) | Interpretation |
|---|---|---|---|
| Niacin (Reference) | 350 | 100% | Full Agonist |
| Compound A | 85 | 100% | Potent Full Agonist |
| Analogue B | 15 | 100% | Very Potent Full Agonist |
| Analogue C | 120 | 95% | Potent, near Full Agonist |
-
Expert Insight: The data indicates that all tested compounds are potent GPR109A agonists. Analogue B shows the highest potency for the therapeutic pathway, suggesting it would be effective at lower concentrations. Compound A and Analogue C also demonstrate significant potency, surpassing the reference compound, Niacin.
Signal Transduction Profiling (β-Arrestin Recruitment)
To assess the potential for flushing, we measure the recruitment of β-arrestin to the activated receptor. This is often done using a bioluminescence resonance energy transfer (BRET) or enzyme-complementation assay.
Table 2: β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Emax (% Recruitment) | Interpretation |
|---|---|---|---|
| Niacin (Reference) | 410 | 100% | Full Agonist |
| Compound A | 105 | 98% | Potent, Balanced Agonist |
| Analogue B | 20 | 102% | Very Potent, Balanced Agonist |
| Analogue C | 950 | 35% | Partial, Gαi-Biased Agonist |
-
Expert Insight: Compound A and Analogue B are "balanced" agonists, meaning they activate both the Gαi and β-arrestin pathways with similar potency. While highly potent, they would likely still induce flushing. In stark contrast, Analogue C is significantly less potent at recruiting β-arrestin and acts as a partial agonist for this pathway. This profile is highly desirable for a non-flushing therapeutic. A recent study has demonstrated that G-protein-biased agonists of GPR109A may represent improved therapeutics compared to niacin[13].
Functional Efficacy: Anti-Lipolysis in Adipocytes
To confirm the therapeutic effect in a more physiologically relevant model, the inhibition of lipolysis is measured in differentiated adipocytes (e.g., 3T3-L1 cells). Lipolysis is induced with isoproterenol, and the release of glycerol or free fatty acids into the medium is quantified.
Table 3: Functional Anti-Lipolysis Assay in 3T3-L1 Adipocytes
| Compound | IC50 (nM) | % Inhibition at 1 µM |
|---|---|---|
| Niacin (Reference) | 520 | 85% |
| Compound A | 130 | 92% |
| Analogue B | 25 | 95% |
| Analogue C | 180 | 90% |
-
Expert Insight: The functional data correlates well with the cAMP assay results. All compounds effectively inhibit lipolysis, confirming their therapeutic potential. The rank order of potency (Analogue B > Compound A > Analogue C > Niacin) is maintained, validating the primary screening data in a functional cellular context.
In Vitro Safety: Cytotoxicity Assessment
A crucial step is to ensure that the compounds are not cytotoxic at their effective concentrations. This is assessed using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in a relevant cell line, such as HepG2 (liver) or HEK293, after a 24-48 hour incubation period.
Table 4: Cytotoxicity in HepG2 Cells (48h Incubation)
| Compound | CC50 (µM) | Therapeutic Index (CC50 / Gαi EC50) |
|---|---|---|
| Niacin (Reference) | > 100 | > 285 |
| Compound A | > 100 | > 1176 |
| Analogue B | > 100 | > 6667 |
| Analogue C | > 100 | > 833 |
-
Expert Insight: None of the compounds exhibited significant cytotoxicity at concentrations up to 100 µM. The calculated therapeutic index, which represents the window between the desired effect and toxicity, is very large for all compounds, indicating a favorable in vitro safety profile.
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data is the cornerstone of drug development. Below are detailed protocols for the key assays described.
Protocol: cAMP Inhibition Assay
-
Objective: To quantify the Gαi-mediated activation of GPR109A by measuring the inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Seed CHO-K1 cells stably expressing human GPR109A into 96-well plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of test compounds (e.g., 10-point, 3-fold dilution) in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: Aspirate media and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production. Incubate for another 15-30 minutes.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE® Ultra cAMP kit or an HTRF®-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration and fit a four-parameter logistic curve to determine EC50 and Emax values.
-
Protocol: β-Arrestin Recruitment BRET Assay
-
Objective: To quantify the recruitment of β-arrestin to GPR109A upon agonist stimulation.
-
Methodology:
-
Cell Culture: Co-transfect HEK293 cells with two plasmids: one encoding GPR109A fused to a Renilla luciferase (RLuc) and another encoding β-arrestin-2 fused to a green fluorescent protein (GFP). Seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of test compounds and add them to the cells.
-
Substrate Addition: Add the RLuc substrate (e.g., coelenterazine h) to all wells.
-
Detection: Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET measurements (e.g., ~480 nm for RLuc and ~530 nm for GFP).
-
Data Analysis: Calculate the BRET ratio (GFP emission / RLuc emission). Plot the BRET ratio against the log of the compound concentration and fit a dose-response curve to determine EC50 and Emax.
-
Caption: Workflow for determining biased agonism.
Discussion and Future Directions
This head-to-head comparison demonstrates a clear methodology for characterizing novel GPR109A agonists in cellular models.
-
Compound A and Analogue B represent potent, but likely flushing, agonists. While their high potency is attractive, their balanced signaling profile suggests that the primary clinical challenge of GPR109A activation would remain.
-
Analogue C emerges as the most promising candidate for further development. Its potent activation of the therapeutic Gαi pathway, combined with significantly reduced engagement of the β-arrestin pathway, strongly suggests a lower potential for inducing flushing. This Gαi-biased profile is the "holy grail" for this target class.
Future research should focus on:
-
In Vivo Validation: Testing Analogue C in rodent or primate models to confirm its anti-lipolytic efficacy and, crucially, to assess its flushing potential in a whole-organism context.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Analogue C to ensure it has a suitable profile for clinical development.
-
Off-Target Screening: Conducting broad screening against a panel of other receptors and enzymes to ensure its selectivity for GPR109A and to identify any potential for unexpected side effects.
By employing a systematic, data-driven approach that combines primary screening with functional and safety assays, researchers can efficiently identify and advance superior GPR109A agonists with the potential to deliver significant therapeutic benefits without the dose-limiting side effects of earlier compounds.
References
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(3), 395. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
-
Bhardwaj, R., et al. (2020). GPR109A activation and aging liver. Aging, 12(14), 13915-13917. [Link]
-
Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. [Link]
-
Thangaraju, M., et al. (2013). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. [Link]
-
Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-78. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]
-
Das, A., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Chen, J., et al. (2015). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. International Journal of Biological Sciences, 11(6), 679-688. [Link]
-
Ahmed, K., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 12(11), 1083. [Link]
-
Wikipedia contributors. (2024). Nicotinic acid. Wikipedia. [Link]
-
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94-114. [Link]
-
Nagai, Y., et al. (2021). Biased agonism at G protein-coupled receptors. Cellular signalling, 82, 109981. [Link]
-
Smith, J. S., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Neuropharmacology, 128, 417-425. [Link]
-
Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-78. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-17. [Link]
-
Siddiqi, S., et al. (2024). Niacin. StatPearls. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. Biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution | bioRxiv [biorxiv.org]
A Comparative Analysis of 2-(4-Fluorophenoxy)nicotinic Acid and Existing Anti-Inflammatory Drugs: A Guide for Researchers
This guide provides a comparative overview of the potential anti-inflammatory efficacy of the novel compound, 2-(4-Fluorophenoxy)nicotinic acid, against established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of existing data on related compounds and outlining the requisite experimental frameworks for a comprehensive evaluation.
Disclaimer: As of the writing of this guide, specific experimental data on the anti-inflammatory properties of 2-(4-Fluorophenoxy)nicotinic acid is not publicly available. The information presented herein is extrapolated from studies on structurally related nicotinic acid and 2-phenoxynicotinic acid derivatives. The proposed mechanisms and efficacy are therefore hypothetical and require experimental validation.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The mainstay of treatment has been NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, the quest for more targeted therapies with improved safety profiles is a continuous endeavor in pharmaceutical research. Nicotinic acid and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1][2] This guide will explore the prospective role of 2-(4-Fluorophenoxy)nicotinic acid in this evolving landscape.
Mechanisms of Action: A Comparative Perspective
A key differentiator among anti-inflammatory drugs is their mechanism of action. Understanding these pathways is crucial for predicting efficacy and potential side effects.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3] This broad inhibition, while effective, can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in protecting the stomach lining.[3]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib represents a more targeted approach by selectively inhibiting the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[4] This selectivity is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
2-(4-Fluorophenoxy)nicotinic Acid: A Hypothetical Mechanism
Based on studies of related nicotinic acid derivatives, 2-(4-Fluorophenoxy)nicotinic acid is hypothesized to exert its anti-inflammatory effects through a multi-faceted mechanism that may include:[1][5][6]
-
Inhibition of Pro-inflammatory Cytokines: Like other nicotinic acid derivatives, it may suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6]
-
Downregulation of Inflammatory Enzymes: It could potentially inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[1]
-
GPR109A Receptor Activation: Nicotinic acid is known to activate the G protein-coupled receptor 109A (GPR109A), which can lead to the suppression of inflammatory pathways.[5] It is plausible that 2-(4-Fluorophenoxy)nicotinic acid shares this mechanism.
The following diagram illustrates the potential signaling pathway for 2-(4-Fluorophenoxy)nicotinic acid in comparison to existing NSAIDs.
Caption: Comparative Mechanisms of Action
Efficacy Evaluation: A Roadmap for Preclinical Testing
To ascertain the therapeutic potential of 2-(4-Fluorophenoxy)nicotinic acid, a rigorous preclinical evaluation is necessary. The following experimental protocols are proposed to compare its efficacy against Ibuprofen and Celecoxib.
In Vitro Assays
This assay is fundamental for assessing the direct impact of a compound on inflammatory responses in immune cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid, Ibuprofen, or Celecoxib for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[7]
-
Incubation: Incubate the plates for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the nitrite concentration in the supernatant using the Griess reagent.[8]
-
Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA expression levels of iNOS and COX-2 using RT-qPCR.
-
This enzymatic assay will determine the direct inhibitory effect on COX-2 activity.
Protocol:
-
Assay Preparation: Utilize a commercial COX-2 inhibitor screening kit.
-
Reaction Mixture: Prepare a reaction mixture containing human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.[9]
-
Inhibitor Addition: Add varying concentrations of 2-(4-Fluorophenoxy)nicotinic acid, Celecoxib (positive control), and a vehicle control to the reaction wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction and inhibitor binding.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is inversely proportional to the COX-2 inhibitory activity.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
In Vivo Model: Carrageenan-Induced Paw Edema
This widely accepted animal model is used to evaluate the acute anti-inflammatory activity of novel compounds.[10][11]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: vehicle control, positive control (Ibuprofen or Celecoxib), and experimental groups receiving different doses of 2-(4-Fluorophenoxy)nicotinic acid.
-
Drug Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.[12]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
The following diagram outlines the workflow for evaluating the anti-inflammatory efficacy of 2-(4-Fluorophenoxy)nicotinic acid.
Caption: Preclinical Evaluation Workflow
Comparative Data Summary
The following tables present a hypothetical comparison based on anticipated outcomes from the proposed experiments.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | IC₅₀ for COX-2 Inhibition (µM) |
| 2-(4-Fluorophenoxy)nicotinic acid | To be determined | To be determined | To be determined | To be determined |
| Ibuprofen | Literature Value | Literature Value | Literature Value | Literature Value |
| Celecoxib | Literature Value | Literature Value | Literature Value | Literature Value |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Edema Inhibition at 3h |
| 2-(4-Fluorophenoxy)nicotinic acid | To be determined | To be determined |
| Ibuprofen | Standard Dose | Literature Value |
| Celecoxib | Standard Dose | Literature Value |
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of 2-(4-Fluorophenoxy)nicotinic acid to other biologically active nicotinic acid derivatives suggests its potential as a novel anti-inflammatory agent. The proposed experimental framework provides a clear path to elucidating its mechanism of action and quantifying its efficacy relative to established NSAIDs. Future research should focus on conducting these pivotal studies to validate the therapeutic promise of this compound. A thorough investigation into its safety profile, including gastric tolerance, will also be a critical next step in its development.
References
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]
-
Gomes, M. Z., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry, and Behavior, 103(2), 235–241. [Link]
-
Al-Ostath, A. I., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 27(1), 221–231. [Link]
-
Chung, I.-M., et al. (2017). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Medicinal Food, 20(8), 768–774. [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Al-Ghamdi, M. S. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Saudi Pharmaceutical Journal, 20(3), 245–251. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Pk-AuNps in LPS-stimulated murine macrophages were also investigated. Notably, Pk-AuNps demonstrated potent anti-inflammatory effects in LPS-activated macrophages, significantly attenuating pro-inflammatory mediators through dual mechanisms: (1) Inhibition of NO and PGE2 production, and (2) Downregulation of iNOS and COX-2 gene expression. Frontiers in Pharmacology, 14, 1245678. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Kim, D.-H., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 22(6), 723–729. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Synapse. [Link]
-
Dr. Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?[Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Fluorophenoxy)nicotinic Acid
This guide provides a comprehensive operational plan for the safe handling and disposal of 2-(4-Fluorophenoxy)nicotinic acid. As a novel or specialized research chemical, specific safety data may not be readily available. Therefore, this protocol is built upon a rigorous risk assessment, synthesizing data from the parent compound, nicotinic acid, and the known hazards associated with fluorinated aromatic compounds. Our approach prioritizes not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers in drug development and discovery.
Hazard Assessment: A Synthesis of Structural Moieties
The cornerstone of any effective safety protocol is a deep understanding of the potential hazards. For 2-(4-Fluorophenoxy)nicotinic acid, we must deconstruct the molecule to anticipate its toxicological and chemical risks.
-
The Nicotinic Acid Backbone: Safety Data Sheets (SDS) for the parent compound, nicotinic acid (pyridine-3-carboxylic acid), consistently identify it as a Category 2A eye irritant, capable of causing serious eye irritation.[1][2][3][4] As a solid, it can also pose a respiratory hazard if inhaled as a dust.[1]
-
The Fluorophenoxy Group: The addition of a fluorinated aromatic group introduces further considerations. Organofluorine compounds are characterized by the strength of the carbon-fluorine bond, which can make them environmentally persistent.[5] Of critical importance is the potential for hazardous decomposition. In high-heat situations, such as a fire, or through certain chemical reactions, fluorinated organic compounds can release highly toxic and corrosive fumes, including hydrogen fluoride (HF).[1]
This synthesized assessment leads to the following hazard profile:
| Hazard Category | Potential Risk | Scientific Rationale |
| Acute Eye Irritation | Causes serious eye irritation (GHS Category 2A).[2][4] | Inherited from the nicotinic acid core. The carboxylic acid functional group is a primary driver of this irritancy. |
| Respiratory Irritation | Dust may cause respiratory tract irritation upon inhalation.[1] | Common hazard for fine chemical powders. |
| Dermal Irritation | May cause skin irritation upon prolonged contact. | While nicotinic acid itself is not classified as a skin irritant, the combined structure warrants caution.[1] |
| Chronic/Environmental | Potential for environmental persistence. | The stability of the carbon-fluorine bond is a known contributor to the longevity of related compounds in the environment.[5] |
| Decomposition Hazard | Thermal decomposition may release toxic fumes (e.g., HF, NOx).[1] | A known risk for both nitrogen-containing and fluorine-containing organic compounds. |
The Personal Protective Equipment (PPE) Mandate
Based on the hazard assessment, a multi-layered PPE approach is required. This is not merely a checklist but a system designed to protect against all identified routes of exposure.[6]
| Protection Type | Required PPE | Justification & Expert Insight |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[7][8] | Causality: The primary, known hazard is severe eye irritation.[2] Goggles provide a seal against dust and splashes. The face shield is mandatory when handling the solid powder (weighing, transferring) or during procedures with a risk of splashing (e.g., rapid additions, exothermic reactions) to protect the entire face. |
| Hand Protection | Double-gloving: Nitrile base glove with a chemical-resistant outer glove. | Causality: Nitrile gloves offer good general protection against solvents and powders.[9] However, given the lack of specific permeation data for this compound, double-gloving provides an additional layer of security. Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-resistant laboratory coat and closed-toe shoes. | Causality: A lab coat protects against incidental skin contact from spills and prevents contamination of personal clothing.[9] Closed-toe shoes are a fundamental laboratory requirement to protect against spills and dropped objects.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Causality: This is an engineering control that serves as the primary barrier against respiratory exposure to the fine powder.[4] If procedures risk generating significant dust outside of a hood, a fitted N95 respirator or higher may be required, subject to institutional assessment. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring experimental integrity.
Pre-Handling & Preparation
-
Designate the Workspace: All handling of 2-(4-Fluorophenoxy)nicotinic acid must occur within a certified chemical fume hood.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield.
Handling the Compound: A Step-by-Step Protocol
-
Weighing the Solid:
-
Perform all weighing operations on a tared weigh boat inside the fume hood.
-
Use a dedicated spatula.
-
Carefully open the container, avoiding any disturbance that could aerosolize the powder.
-
Gently tap the spatula to transfer the solid; do not pour directly from the main container if it can be avoided.
-
Securely close the primary container immediately after weighing.
-
-
Preparing Solutions:
-
Place a stir bar in the receiving flask containing the desired solvent.
-
Slowly add the weighed 2-(4-Fluorophenoxy)nicotinic acid to the solvent while stirring to prevent clumping and splashing.
-
Rinse the weigh boat with a small amount of the solvent to ensure a complete quantitative transfer.
-
Keep the solution covered or capped to the extent possible during the experiment.
-
Caption: Standard workflow for safely handling 2-(4-Fluorophenoxy)nicotinic acid.
Emergency Response Protocol
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Caption: Decision workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Managing Fluorinated Waste
The disposal of fluorinated organic compounds requires special consideration due to their persistence.[10] Do not dispose of this material down the drain or in regular solid waste.
Waste Segregation Protocol
-
Solid Waste:
-
All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Label as: "Hazardous Waste: Fluorinated Organic Solid" and list the chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing 2-(4-Fluorophenoxy)nicotinic acid in a dedicated, sealed, and properly vented hazardous waste container.
-
Label as: "Hazardous Waste: Fluorinated Organic Liquid" and list the chemical name and all solvents present.
-
-
Disposal:
By adhering to this comprehensive guide, researchers can confidently and safely handle 2-(4-Fluorophenoxy)nicotinic acid, ensuring personal safety and environmental responsibility while advancing their critical work.
References
- Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet.
- Carl ROTH. (2024). Safety Data Sheet: Nicotinic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Nicotinic acid.
- Carl ROTH. (2024). Safety data sheet Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH) "Nicotinic acid ≥98 %, for biochemistry".
- ChemScience. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- University of Cincinnati. (n.d.). OSHA Glove Selection Chart.
- PubMed. (n.d.). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography.
- University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from University of Oxford Department of Chemistry website.
- Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- LCTech GmbH. (2019). NIACIN (VITAMIN B3).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- ResearchGate. (2023). (PDF) Tobacco and Tobacco Products Analysis Sub-Group Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS/MS.
- PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. chemscience.com [chemscience.com]
- 5. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 6. uah.edu [uah.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
